molecular formula C7H6N2O B1355149 5-Methoxypyridine-2-carbonitrile CAS No. 89809-63-2

5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149
CAS No.: 89809-63-2
M. Wt: 134.14 g/mol
InChI Key: XUGRSPXJFBZQSS-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRSPXJFBZQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521701
Record name 5-Methoxypyridine-2-carbonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89809-63-2
Record name 5-Methoxypyridine-2-carbonitrile
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Record name 2-Cyano-5-methoxypyridine
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Foundational & Exploratory

In-Depth Technical Guide: 5-Methoxypyridine-2-carbonitrile (CAS No. 89809-63-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile, also known as 5-methoxypicolinonitrile, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its pyridine core, substituted with a methoxy and a nitrile group, offers multiple reactive sites for the synthesis of complex molecular architectures. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and potential applications, and an exploration of its relevance in drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol .[2] The compound is soluble in many common organic solvents.[3]

PropertyValueReference(s)
CAS Number 89809-63-2[2]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Melting Point 92.0 to 96.0 °C[1]
Purity >98.0% (GC)[1]
Synonyms 2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile, 5-Methoxy-2-pyridinecarbonitrile[1][2]
SMILES COC1=CN=C(C=C1)C#N[2]
InChI InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon. The chemical shifts are influenced by the electronic environment of each carbon atom.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • C-O stretch (methoxy): A strong band in the region of 1250-1000 cm⁻¹.

  • C=N and C=C stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 134.14. Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a general method can be adapted from the synthesis of analogous 2-methoxypyridine-3-carbonitriles.[5] This involves the condensation of a suitable enal or enone with propanedinitrile (malononitrile) in the presence of a base, such as sodium methoxide in methanol.

General Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Malononitrile: To the freshly prepared sodium methoxide solution at room temperature, add a solution of malononitrile (1.0 eq) in anhydrous methanol.

  • Addition of the Carbonyl Compound: A solution of a suitable α,β-unsaturated aldehyde or ketone precursor (1.0 eq) in anhydrous methanol is added dropwise to the reaction mixture.

  • Reaction Completion: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Diagram of a potential synthetic workflow:

G cluster_synthesis Synthesis Workflow Starting_Materials α,β-Unsaturated Aldehyde/Ketone + Malononitrile + Sodium Methoxide Reaction_Vessel Reaction in Methanol Starting_Materials->Reaction_Vessel Condensation Workup Quenching, Extraction, Drying Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[6] The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, while the methoxy group can be demethylated to a hydroxyl group, providing further opportunities for derivatization.

Precursor for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of methoxypyridines have been investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7][8] The synthesis of these inhibitors often involves the modification of the pyridine ring and the introduction of various side chains to optimize binding to the kinase active site.

Diagram of the PI3K/Akt/mTOR signaling pathway:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor 5-Methoxypyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1 G cluster_gsm Gamma-Secretase Modulation APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase APP->gamma_Secretase cleavage Abeta42 Aβ42 (toxic) gamma_Secretase->Abeta42 Abeta40 Aβ40 (less toxic) gamma_Secretase->Abeta40 GSM 5-Methoxypyridine Derivative (GSM) GSM->gamma_Secretase modulates

References

5-Methoxypyridine-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 5-Methoxypyridine-2-carbonitrile, a heterocyclic organic compound of interest in synthetic and medicinal chemistry.

Core Molecular Data

This compound is a pyridine derivative characterized by the presence of a methoxy group at the 5-position and a nitrile group at the 2-position.[1] This substitution pattern imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Quantitative Molecular Information

The fundamental molecular formula and weight are essential for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays. The table below summarizes these key quantitative data points.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 134.14 g/mol PubChem[2], Santa Cruz Biotechnology[3]
Alternate Molecular Weight 134.13 g/mol Appretech Scientific[4]
Monoisotopic Mass 134.048012819 DaPubChem[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically found within peer-reviewed scientific literature and patent documents. These procedures are highly specific to the desired purity, scale, and reaction pathway. A generalized workflow often involves the cyanation of a corresponding 5-methoxypyridine precursor. For specific, validated experimental methodologies, researchers are advised to consult chemical databases and scholarly articles pertaining to the synthesis of substituted picolinonitriles.

Logical Relationships

The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is fundamental. The diagram below illustrates this direct hierarchical connection.

A This compound B Molecular Formula C₇H₆N₂O A->B Determines C Molecular Weight 134.14 g/mol B->C Calculates to

Caption: Relationship between chemical name, formula, and molecular weight.

References

Physical and chemical properties of 5-Methoxypyridine-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Methoxypyridine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its properties, synthesis, and potential biological activities, and where experimental data is not available, provides theoretical or analogous information to guide further research.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a methoxy group at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and potential for intermolecular interactions.[1][2] It is generally described as a colorless to pale yellow solid and is soluble in polar organic solvents.[2]

Structural and General Properties
PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile[1][3]
CAS Number 89809-63-2[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance White to Light yellow powder to crystal[2]
Physical Properties

Quantitative experimental data for the physical properties of this compound is limited in publicly available literature. The data presented below is a combination of information from commercial suppliers and computed values.

PropertyValueSource & Notes
Melting Point 92.0 to 96.0 °C[4] (Experimental, from a commercial supplier)
Boiling Point 280.8 °C at 760 mmHg(Unverified, from a commercial supplier)
Density 1.115 g/cm³(Unverified, from a commercial supplier)
Solubility Soluble in polar organic solvents.[2] (Qualitative)
LogP (XLogP3-AA) 0.9[1] (Computed)
Topological Polar Surface Area 45.9 Ų[1] (Computed)

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group. The chemical shifts will be characteristic of a substituted pyridine ring, a methoxy group, and a nitrile.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.

  • C-O stretch (aryl ether): A strong band is anticipated in the 1200-1275 cm⁻¹ region for the aryl-O stretch and another in the 1000-1075 cm⁻¹ region for the O-CH₃ stretch.

  • Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

  • C-H stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at an m/z of approximately 134.1. Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 119, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis.[2] Its reactivity is dictated by the pyridine ring and its substituents.

  • Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient, which can influence its susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the electron-donating methoxy group can modulate this reactivity.

  • Nitrile Group: The cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring. It can also be cleaved to yield the corresponding hydroxypyridine derivative.

The combination of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. The following are representative procedures based on the synthesis of analogous compounds and general laboratory techniques.

Representative Synthesis of 2-Methoxypyridine-3-carbonitriles

A general method for the synthesis of substituted 2-methoxypyridine-3-carbonitriles involves the condensation of an α,β-unsaturated aldehyde or ketone with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.[5] This procedure could likely be adapted for the synthesis of the 2-carbonitrile isomer from an appropriate starting material.

General Procedure:

  • A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Propanedinitrile is added to the cooled sodium methoxide solution.

  • The appropriate α,β-unsaturated carbonyl compound is then added dropwise to the mixture.

  • The reaction mixture is refluxed for a specified period.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated.

  • The crude product is then purified by column chromatography.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM1 Sodium Methoxide in Methanol Reaction Condensation Reaction (Reflux) SM1->Reaction SM2 Propanedinitrile SM2->Reaction SM3 α,β-Unsaturated Carbonyl SM3->Reaction Workup1 Solvent Removal Reaction->Workup1 Workup2 Aqueous Work-up & Extraction Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Purification Column Chromatography Workup3->Purification Product This compound Purification->Product

A representative workflow for the synthesis of methoxypyridine carbonitriles.
Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6][7][8][9] For a polar compound like this compound, polar solvents should be screened.

Solvent Screening and Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and at boiling.

  • Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool (if no insolubles) HotFilter->Cool Crystals Crystal Formation Cool->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Purified Crystals Dry->Pure

A general workflow for the purification by recrystallization.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of pyridine and pyrimidine-5-carbonitrile derivatives has attracted significant interest in drug discovery.[10][11] These scaffolds are present in molecules with a wide range of biological activities, including anticancer properties.[10][11]

Cytotoxicity and Anticancer Potential

Derivatives of methoxypyridine and pyrimidine-5-carbonitrile have been reported to exhibit cytotoxic activity against various cancer cell lines.[10][11] The biological activity is often modulated by the nature and position of substituents on the heterocyclic ring.

In Vitro Cytotoxicity Assays

To evaluate the potential anticancer activity of this compound, a standard panel of in vitro cytotoxicity assays would be employed.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.[12][13] A reduction in metabolic activity is indicative of cytotoxicity.

  • LDH Assay: This assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, offering insights into the mechanism of cell death.

Cytotoxicity_Assay_Logic cluster_assays Cytotoxicity Assays cluster_results Results Compound This compound Incubation Incubation Compound->Incubation Cells Cancer Cell Line (e.g., MCF-7, HCT-116) Cells->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH AnnexinV Annexin V / PI (Apoptosis/Necrosis) Incubation->AnnexinV Viability Cell Viability (IC50 Value) MTT->Viability LDH->Viability Mechanism Mechanism of Cell Death AnnexinV->Mechanism

Logical workflow for assessing the in vitro cytotoxicity of a compound.

As of now, there is no specific information linking this compound to any particular signaling pathways. Further research would be required to elucidate its mechanism of action if significant biological activity is observed.

Safety and Handling

Based on available safety data, this compound is considered hazardous.[1]

  • GHS Hazard Statements: Harmful if swallowed (H302), may be harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available in the public domain, this guide provides a foundational understanding based on existing information and data from analogous structures. The provided representative experimental protocols and logical workflows offer a starting point for researchers interested in working with this molecule. Further investigation is warranted to fully characterize its properties and explore its potential biological activities.

References

An In-depth Technical Guide to 5-Methoxypyridine-2-carbonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, multi-step synthesis protocol is provided, along with the necessary characterization data, including theoretical ¹H and ¹³C NMR and FT-IR spectral interpretations, to aid in its identification and quality control.

Chemical Structure and Nomenclature

This compound is a substituted pyridine derivative characterized by a methoxy group at the 5-position and a nitrile group at the 2-position of the pyridine ring.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile[2]

  • CAS Number: 89809-63-2[2]

  • Molecular Formula: C₇H₆N₂O[2][3]

  • SMILES: COC1=CN=C(C=C1)C#N[1]

The structure of this compound is presented below:

this compound chemical structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 134.14 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 92.0 - 96.0 °C
Boiling Point 280.8 °C at 760 mmHg
Density 1.115 g/cm³
Flash Point 123.6 °C
Solubility Soluble in polar organic solvents

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 5-amino-2-cyanopyridine. The logical workflow for this synthesis is outlined below.

Synthesis_Workflow A 5-Amino-2-cyanopyridine B Diazotization (NaNO2, H2SO4, H2O) A->B Step 1 C 5-Hydroxy-2-cyanopyridine B->C D Methylation (Methylating agent, Base) C->D Step 2 E This compound D->E F Purification and Characterization E->F

Diagram Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Hydroxy-2-cyanopyridine via Diazotization

This step involves the conversion of the amino group of 5-amino-2-cyanopyridine into a hydroxyl group through a diazotization reaction.

Materials:

  • 5-Amino-2-cyanopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 5-amino-2-cyanopyridine in a mixture of concentrated sulfuric acid and water.

  • Maintain the temperature below 5 °C and slowly add an aqueous solution of sodium nitrite dropwise.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period to ensure complete formation of the diazonium salt.

  • The diazonium salt is then hydrolyzed by carefully heating the reaction mixture, leading to the formation of 5-hydroxy-2-cyanopyridine.

  • The product is isolated by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Methylation

The hydroxyl group of 5-hydroxy-2-cyanopyridine is methylated to yield the final product.

Materials:

  • 5-Hydroxy-2-cyanopyridine

  • A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve 5-hydroxy-2-cyanopyridine in the chosen solvent in a reaction flask.

  • Add the base to the solution and stir to form the corresponding phenoxide.

  • Slowly add the methylating agent to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.0-8.5 ppm), and the methoxy protons will be a sharp singlet in the upfield region (around δ 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The nitrile carbon will be observed in the range of 115-120 ppm. The aromatic carbons will appear between 110-160 ppm, and the methoxy carbon will be around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

  • ~2230 cm⁻¹: Sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the nitrile and methoxy groups provides reactive handles for further chemical transformations, making it a valuable building block for the development of novel pharmaceuticals and functional materials.

Safety Information

It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and characterization is intended to facilitate its use in further research and development endeavors.

References

In-Depth Technical Guide to 5-Methoxypyridine-2-carbonitrile (5-Methoxypicolinonitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxypyridine-2-carbonitrile, also known as 5-Methoxypicolinonitrile. It is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document details its chemical identity, properties, synthesis, and analytical characterization.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative. The presence of a methoxy group and a nitrile group on the pyridine ring imparts unique reactivity, making it a versatile intermediate in organic synthesis.[1]

Table 1: Synonyms and Identifiers

Name TypeIdentifier
Systematic Name This compound
Common Synonym 5-Methoxypicolinonitrile
CAS Number 89809-63-2[2][3][4][5]
Molecular Formula C₇H₆N₂O[2][3][5]
Molecular Weight 134.14 g/mol [2][3]
InChI InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3[2]
InChIKey XUGRSPXJFBZQSS-UHFFFAOYSA-N[2]
SMILES COC1=CN=C(C=C1)C#N[2]
Other Synonyms 2-Cyano-5-methoxypyridine, 5-Methoxy-2-pyridinecarbonitrile[2][5][6]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[6] It is soluble in many organic solvents.

Table 2: Physicochemical Data

PropertyValue
Appearance White to light yellow powder/crystal[6]
Melting Point 92.0 to 96.0 °C[6]
Purity (typical) ≥95% to >98%[3][4][5][6]
LogP (calculated) 0.9[2]
Topological Polar Surface Area 45.9 Ų[2]

Synthesis and Purification

A general procedure for the synthesis of a related compound, 2-methoxypyridine-3-carbonitrile, involves the condensation of an enal or enone with propanedinitrile in the presence of sodium methoxide in methanol.[7]

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common synthetic transformations in pyridine chemistry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product Starting_Material 5-Halo-2-cyanopyridine or 2-Halo-5-methoxypyridine Reaction Nucleophilic Aromatic Substitution Starting_Material->Reaction Reagents: (e.g., NaOMe or CuCN) Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

General Protocol for Purification by Column Chromatography (Adapted from related procedures): [7]

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is determined by thin-layer chromatography (TLC) analysis to achieve good separation.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the eluent or a suitable solvent.

    • The solution is loaded onto the top of the silica gel column.

    • The eluent is passed through the column, and fractions are collected.

    • Fractions are analyzed by TLC to identify those containing the pure product.

    • The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

General Protocol for Purification by Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Analytical Data

Table 3: Predicted and Typical Spectroscopic Data

TechniquePredicted/Typical Data
¹H NMR Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm.
¹³C NMR Aromatic carbons are expected in the range of δ 110-160 ppm. The nitrile carbon is typically observed around δ 115-120 ppm. The methoxy carbon should appear around δ 55-60 ppm.
IR Spectroscopy A strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Bands corresponding to C-O stretching of the methoxy group and C=C/C=N stretching of the pyridine ring are also expected.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 134.14.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group can be cleaved to a hydroxyl group, and the pyridine ring can undergo various substitutions. These functionalities make it an important intermediate in the discovery of new drugs and agrochemicals.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the systematic name and common synonyms for this compound.

Nomenclature Systematic_Name This compound Picolinonitrile_Base Picolinonitrile (2-Cyanopyridine) Systematic_Name->Picolinonitrile_Base based on Methoxy_Substituent 5-Methoxy Systematic_Name->Methoxy_Substituent with Other_Synonym 2-Cyano-5-methoxypyridine Systematic_Name->Other_Synonym Common_Synonym 5-Methoxypicolinonitrile Picolinonitrile_Base->Common_Synonym leads to Methoxy_Substituent->Common_Synonym leads to Common_Synonym->Other_Synonym

Caption: Relationship between the systematic name and common synonyms.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Methoxypyridine-2-carbonitrile (CAS No: 89809-63-2). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₆N₂O[1]

  • Molecular Weight: 134.14 g/mol [1]

  • Appearance: Typically a colorless to pale yellow solid.[2]

  • Synonyms: 5-Methoxypicolinonitrile, 2-Cyano-5-methoxypyridine.[1][3][4]

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.4d~2.51HH-6
~7.6dd~8.5, 2.51HH-4
~7.0d~8.51HH-3
~3.9s-3H-OCH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~158C-5
~145C-6
~140C-2
~122C-4
~118-C≡N
~115C-3
~56-OCH₃
IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (methyl)
~2230StrongC≡N stretch (nitrile)
~1600, 1480, 1450Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O-C stretch (asymmetric)
~1030StrongC-O-C stretch (symmetric)
MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
134100[M]⁺
11960[M - CH₃]⁺
10530[M - CHO]⁺ or [M - NCH]⁺
9145[M - CH₃ - CO]⁺
7820[C₅H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Protocol 1: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a 30-45° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16 for a concentrated sample) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

    • Use a 30-45° pulse angle with proton decoupling.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Protocol 2: Thin Solid Film Method for IR Spectroscopy

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Compare the peak positions to known correlation tables to assign them to specific functional groups.

Mass Spectrometry

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source via a direct insertion probe, or if coupled with Gas Chromatography (GC-MS), inject a solution of the compound into the GC.

  • Ionization:

    • Volatilize the sample by heating the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector.

    • The instrument's software records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Direct Insertion or GC Injection Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Groups) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Interpretation Confirm Structure of This compound NMR_Analysis->Interpretation IR_Analysis->Interpretation MS_Analysis->Interpretation

Caption: General workflow for spectroscopic analysis.

Logical_Relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques cluster_data Resulting Spectral Data Compound This compound (C₇H₆N₂O) Structure Chemical Structure Compound->Structure FuncGroups Functional Groups (-OCH₃, -C≡N, Pyridine Ring) Structure->FuncGroups MS MS Structure->MS determines NMR NMR (¹H, ¹³C) FuncGroups->NMR influences IR IR FuncGroups->IR absorbs at NMR_Data Chemical Environment of H & C NMR->NMR_Data IR_Data Vibrational Modes of Bonds IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation MS->MS_Data NMR_Data->Compound confirms identity of IR_Data->Compound confirms identity of MS_Data->Compound confirms identity of

Caption: Logical relationships in spectral analysis.

References

Solubility Profile of 5-Methoxypyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a methoxy group and a cyano group on a pyridine ring, imparts specific physicochemical properties that influence its reactivity and handling. A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination.

Core Physical and Chemical Properties

  • Molecular Formula: C₇H₆N₂O[1]

  • Molecular Weight: 134.14 g/mol [1]

  • Appearance: Typically a colorless to pale yellow solid.[2]

  • CAS Number: 89809-63-2[1]

Qualitative Solubility Data

For comparative purposes, this guide presents the available qualitative solubility information in a structured format. It is important to note that these descriptions are general and the actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any impurities.

SolventQualitative SolubilitySource(s)
Polar Organic SolventsSoluble[2]
EthanolSoluble[3]
DichloromethaneSoluble[3]
N,N-DimethylformamideGood solubility[3]
WaterSlightly soluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Gravimetric Method

This classical method directly measures the mass of the dissolved solute in a saturated solution at a constant temperature.

Methodology:

  • Equilibrium Saturation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Agitation: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

  • Sample Withdrawal: A known mass or volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or isothermally equilibrated syringe and passed through a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Solvent Evaporation: The filtered saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions, such as in a vacuum oven at a temperature below the compound's boiling point, until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV/Vis spectrum. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Methodology:

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution in the same manner as described in the isothermal gravimetric method (steps 1-3).

  • Dilution and Measurement:

    • Withdraw a small, precise volume of the clear, filtered supernatant.

    • Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and a plausible synthetic pathway for a related compound, providing a logical framework for experimental design.

experimental_workflow Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Select Solvent & Temperature prep_solution Add Excess Solute to Solvent start->prep_solution agitate Agitate at Constant T (24-48h) prep_solution->agitate settle Allow Undissolved Solid to Settle agitate->settle filter Filter Supernatant settle->filter analysis Analyze Saturated Solution (Gravimetric or Spectrophotometric) filter->analysis calculate Calculate Solubility analysis->calculate

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

synthesis_pathway Diagram 2: Plausible Synthesis Route for a Methoxy-Pyridine Carbonitrile start Substituted Pyridine step1 Introduction of Methoxy Group (e.g., Sodium Methoxide) start->step1 intermediate Methoxy-Pyridine Intermediate step1->intermediate step2 Cyanation Reaction (e.g., with a cyanide salt) intermediate->step2 end This compound step2->end

References

Stability and Storage Conditions for 5-Methoxypyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methoxypyridine-2-carbonitrile. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

General Stability Profile

This compound is an organic compound that is generally considered to have moderate stability under standard laboratory conditions.[1] It is typically a colorless to pale yellow solid and is soluble in polar organic solvents.[1] The presence of the methoxy and cyano groups on the pyridine ring influences its chemical properties and reactivity.[1] While stable under normal storage, it may be susceptible to degradation under more extreme conditions, such as exposure to strong acids, bases, oxidizing agents, and high temperatures.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool, dry place. Specific temperature ranges are not consistently provided across suppliers, but refrigerated conditions (2-8 °C) are a common recommendation for long-term storage of pyridine derivatives to minimize potential degradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air. An inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term storage to prevent potential oxidation.

  • Light: Protect from light. Amber vials or storage in a dark place is recommended to prevent photochemical degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.

Summary of Stability and Storage Data

ParameterRecommendation/ObservationSource(s)
Appearance Colorless to pale yellow solid[1]
Long-Term Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.-
Recommended Temperature Room temperature for short-term; Refrigerated (2-8 °C) for long-term is advisable.-
Light Sensitivity Protect from light.-
Moisture Sensitivity Store in a dry environment and in a tightly sealed container to prevent hydrolysis.-
Incompatibilities Strong oxidizing agents, strong acids, strong bases.-
General Stability Moderate stability under standard conditions.[1][1]

Experimental Protocols for Stability Assessment

The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and are intended to serve as a starting point for a comprehensive stability assessment.

General Preparation for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress studies. A control sample, protected from stress conditions, should be stored under recommended long-term storage conditions and analyzed alongside the stressed samples.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample using a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8 hours). Due to the potential for faster degradation under basic conditions, shorter time points are recommended initially.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.

    • Analyze the sample by HPLC.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Analyze the sample by HPLC.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Analyze the sample by HPLC. It is important to ensure that the hydrogen peroxide does not interfere with the chromatographic analysis.

Photostability
  • Solid State:

    • Spread a thin layer of solid this compound in a shallow, transparent dish.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) in a transparent container (e.g., quartz cuvette).

    • Expose the solution to the same light conditions as the solid-state sample. A control solution should be kept in the dark.

    • Analyze the exposed and control solutions by HPLC at appropriate time intervals.

Thermal Degradation
  • Place a known amount of solid this compound in a vial.

  • Heat the sample in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored at the recommended long-term storage temperature.

  • At each time point, cool the sample to room temperature, dissolve a known amount in a suitable solvent, and analyze by HPLC.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

  • Method Development: A reverse-phase HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying this compound and its degradation products.

  • Peak Purity: Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the chromatographic peak of the parent compound does not co-elute with any impurities or degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

Stability_Study_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Data Collection cluster_evaluation 4. Evaluation & Reporting define_objectives Define Study Objectives select_batches Select Batches of this compound define_objectives->select_batches develop_method Develop & Validate Stability-Indicating Analytical Method select_batches->develop_method storage_long_term Long-Term Stability Study (e.g., 25°C/60% RH) develop_method->storage_long_term storage_accelerated Accelerated Stability Study (e.g., 40°C/75% RH) develop_method->storage_accelerated forced_degradation Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) develop_method->forced_degradation sample_analysis Sample Analysis at Pre-defined Time Points storage_long_term->sample_analysis storage_accelerated->sample_analysis forced_degradation->sample_analysis quantify_degradants Identify & Quantify Degradation Products sample_analysis->quantify_degradants assess_purity Assess Purity & Assay quantify_degradants->assess_purity data_evaluation Evaluate Stability Data assess_purity->data_evaluation propose_pathways Propose Degradation Pathways data_evaluation->propose_pathways determine_shelf_life Determine Re-test Period / Shelf-Life data_evaluation->determine_shelf_life define_storage Define Storage Conditions determine_shelf_life->define_storage final_report Generate Stability Report define_storage->final_report

Caption: Logical workflow for a comprehensive stability study of this compound.

References

5-Methoxypyridine-2-carbonitrile: A Technical Guide to Hazards, Safety, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known hazards, safety protocols, and relevant research information for this compound. Due to the limited publicly available data on the specific biological mechanisms of this compound, this document also draws upon data from structurally related pyridine and pyrimidine-5-carbonitrile derivatives to infer potential areas of biological activity and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow powder. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem
Molecular Weight 134.14 g/mol PubChem
CAS Number 89809-63-2PubChem
Appearance White to light yellow powder/crystalCymitQuimica
Solubility Soluble in polar organic solventsCymitQuimica

Hazard Identification and Safety Information

This compound is classified as hazardous. The following tables summarize the GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Source: PubChem

Hazard and Precautionary Statements
CodeStatement
H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H332 Harmful if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: PubChem

Handling, Storage, and Reactivity

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

Reactivity: The compound is stable under normal storage conditions.[3] The cyano and methoxy groups on the pyridine ring make it a versatile building block in organic synthesis, susceptible to nucleophilic and electrophilic substitution reactions.[4]

Experimental Protocols

Due to the lack of a specific, published synthesis protocol for this compound, a plausible synthetic route is proposed based on established methods for analogous compounds. Additionally, a representative protocol for assessing biological activity is provided based on studies of related pyridine derivatives.

Proposed Synthesis of this compound

A potential synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-bromo-2-cyanopyridine, with sodium methoxide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 5-Bromo-2-cyanopyridine R Reaction Mixture A->R B Sodium Methoxide (NaOMe) B->R C Solvent: Methanol (MeOH) or Dioxane C->R D Temperature: Reflux D->R E Atmosphere: Inert (e.g., N2 or Ar) E->R F This compound G Sodium Bromide (NaBr) P Final Product R->P Work-up & Purification (e.g., Extraction, Chromatography) P->F P->G

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • To a solution of 5-bromo-2-cyanopyridine in a suitable solvent (e.g., methanol or 1,4-dioxane) under an inert atmosphere, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group protons.

    • ¹³C NMR will show characteristic peaks for the carbon atoms of the pyridine ring, the nitrile group, and the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C≡N (nitrile) and C-O-C (ether) functional groups.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related methoxypyridine analogs and can be used to assess the cytotoxic potential of this compound against various cancer cell lines.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Potential Biological Activity and Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, numerous studies on structurally similar pyridine and pyrimidine-5-carbonitrile derivatives have demonstrated their potential as inhibitors of key signaling pathways implicated in cancer. These include the EGFR, VEGFR-2, and PI3K/mTOR pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[1][3][4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 5-Methoxypyridine- 2-carbonitrile (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8][9][10][11] Inhibition of this pathway can starve tumors of their blood supply.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor 5-Methoxypyridine- 2-carbonitrile (Potential Inhibitor) Inhibitor->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is common in many cancers, making it an attractive target for therapeutic intervention.[2][12][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth Cell Growth & Proliferation S6K->Growth fourEBP1->Growth Ligand Growth Factor Ligand->RTK Inhibitor 5-Methoxypyridine- 2-carbonitrile (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory setting. Its structural features suggest its potential as a versatile building block in the synthesis of biologically active molecules. While direct evidence of its mechanism of action is limited, the broader class of pyridine and pyrimidine-5-carbonitrile derivatives has shown promise as inhibitors of key oncogenic signaling pathways. Further research is warranted to fully elucidate the therapeutic potential and specific molecular targets of this compound. This guide provides a foundational resource for researchers and drug development professionals working with this compound, emphasizing safety and outlining potential avenues for future investigation.

References

An In-depth Technical Guide to 5-Methoxypyridine-2-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique arrangement of a methoxy and a cyano group on the pyridine ring imparts specific reactivity and properties that are leveraged in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in a wide array of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound (also known as 2-Cyano-5-methoxypyridine or 5-Methoxypicolinonitrile) is an organic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.[1][2][3] This arrangement of an electron-donating methoxy group and an electron-withdrawing cyano group creates a unique electronic landscape within the molecule, influencing its reactivity in various chemical transformations.[1] Typically appearing as a colorless to pale yellow solid, it is soluble in polar organic solvents.[1][4]

Discovery and Historical Context

While a definitive, singular "discovery" of this compound is not prominently documented in easily accessible historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted pyridines throughout the 20th century. The foundational work on pyridine synthesis, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), laid the groundwork for accessing a diverse range of pyridine derivatives.

The preparation of specific isomers of methoxy-substituted cyanopyridines likely arose from systematic investigations into the functionalization of the pyridine ring. The synthesis of related compounds, such as 2-methoxypyridine-3-carbonitriles, has been reported through methods like the nucleophilic displacement of a halogen with an alkoxide.[5] It is probable that this compound was first synthesized and characterized in a similar context, likely within an academic or industrial research program focused on creating novel chemical entities for screening in drug discovery or agrochemical development programs. Its utility as a versatile building block would have been recognized through its successful incorporation into more complex target molecules.[1][4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in synthesis and for quality control. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89809-63-2[2][6]
Molecular Formula C₇H₆N₂O[2][6]
Molecular Weight 134.14 g/mol [2]
Appearance Colorless to pale yellow solid[1][4]
Purity ≥95% to 98% (commercially available)[2][6]
XLogP3 0.9[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 1[7]
Exact Mass 134.048012819 Da[7]
Monoisotopic Mass 134.048012819 Da[7]
Topological Polar Surface Area 52.9 Ų[7]
Heavy Atom Count 10[7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the nitrogen atom and the two functional groups.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the nitrile carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include those for C-O stretching of the methoxy group and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 134.14). Fragmentation patterns would be consistent with the structure, likely involving the loss of the methoxy group or the cyano group.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, generally involving the introduction of the methoxy and cyano groups onto a pre-existing pyridine ring. The following are plausible and commonly employed synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of a Halogenated Precursor

A common and effective method for the synthesis of methoxy-substituted pyridines is the nucleophilic aromatic substitution of a corresponding halogenated pyridine with a methoxide source.

Reaction Scheme:

G 5-Halo-2-cyanopyridine 5-Halo-2-cyanopyridine This compound This compound 5-Halo-2-cyanopyridine->this compound Sodium methoxide (NaOMe) Methanol (MeOH) Heat Sodium methoxide Sodium methoxide

Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Hypothetical, based on similar transformations):

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Addition of Sodium Methoxide: To the stirred solution, add sodium methoxide (1.2-1.5 eq) either as a solid or as a solution in methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Methylation of a Hydroxypyridine Precursor

Another viable synthetic route involves the methylation of the corresponding hydroxypyridine derivative.

Reaction Scheme:

G 2-Cyano-5-hydroxypyridine 2-Cyano-5-hydroxypyridine This compound This compound 2-Cyano-5-hydroxypyridine->this compound Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Methylating agent Methylating agent

Figure 2: Synthesis via Methylation of a Hydroxypyridine.

Detailed Experimental Protocol (Hypothetical, based on similar transformations):

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-cyano-5-hydroxypyridine (1.0 eq) and a base such as potassium carbonate (2.0-3.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

  • Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Logical Relationships in Synthesis

The choice of synthetic route often depends on the availability and cost of the starting materials. The logical relationship between the precursors and the final product is a key consideration in synthetic planning.

G cluster_precursors Starting Materials cluster_intermediates Key Intermediates 5-Halopyridine 5-Halopyridine 5-Halo-2-cyanopyridine 5-Halo-2-cyanopyridine 5-Halopyridine->5-Halo-2-cyanopyridine Cyanation 5-Hydroxypyridine 5-Hydroxypyridine 2-Cyano-5-hydroxypyridine 2-Cyano-5-hydroxypyridine 5-Hydroxypyridine->2-Cyano-5-hydroxypyridine Cyanation Target This compound 5-Halo-2-cyanopyridine->Target Methoxylation 2-Cyano-5-hydroxypyridine->Target Methylation

Figure 3: Synthetic Pathways to this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules with potential biological activity. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The methoxy group can influence the molecule's lipophilicity and metabolic stability, and can also serve as a handle for further modification, for example, through demethylation to reveal a hydroxypyridine.

Its applications are particularly prominent in:

  • Pharmaceutical Drug Discovery: As a scaffold for the development of inhibitors of various enzymes and receptors.

  • Agrochemical Development: In the synthesis of novel herbicides, insecticides, and fungicides.

  • Materials Science: As a component in the synthesis of functional organic materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in the chemical and pharmaceutical industries. While its specific discovery is not widely chronicled, its utility is evident from its role as an intermediate in the synthesis of more complex molecules. The synthetic routes to this compound are well-established in the principles of organic chemistry, primarily relying on the functionalization of a pre-formed pyridine ring. This technical guide provides a foundational understanding of this important chemical entity for researchers and professionals engaged in the design and synthesis of novel organic compounds.

References

Methodological & Application

Synthesis of 5-Methoxypyridine-2-carbonitrile from 3-Picoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the multi-step synthesis of 5-methoxypyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-picoline.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.[1][2] Its structure, featuring both a methoxy and a cyano group on the pyridine ring, allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutics. This application note outlines a plausible and well-documented synthetic route from 3-picoline, involving the activation of the pyridine ring via N-oxidation, followed by sequential functionalization to introduce the desired methoxy and cyano moieties.

Overall Synthetic Scheme

The synthesis of this compound from 3-picoline is a multi-step process that generally proceeds through the following key transformations:

  • N-Oxidation: 3-Picoline is first oxidized to 3-picoline-N-oxide to activate the pyridine ring for subsequent electrophilic and nucleophilic substitutions.

  • Halogenation: The resulting N-oxide is then halogenated, typically at the 5-position.

  • Methoxylation: The halogenated intermediate undergoes nucleophilic substitution with a methoxide source to introduce the 5-methoxy group.

  • Cyanation: Finally, a cyano group is introduced at the 2-position of the pyridine ring. This step often involves the reaction of the N-oxide with a cyanide source and an activating agent.

Experimental Protocols

Detailed methodologies for each key transformation are provided below.

Step 1: Synthesis of 3-Picoline-N-oxide

This procedure describes the oxidation of 3-picoline to its corresponding N-oxide using a common oxidizing agent like hydrogen peroxide in the presence of an acid catalyst.

Materials:

  • 3-Picoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-picoline and glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, ensuring the temperature remains below 60-70°C.

  • After the addition is complete, heat the reaction mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-picoline-N-oxide.

Step 2: Synthesis of 5-Bromo-3-picoline-N-oxide

This protocol details the regioselective bromination of 3-picoline-N-oxide at the 5-position.

Materials:

  • 3-Picoline-N-oxide

  • Fuming Sulfuric Acid (Oleum)

  • Bromine

  • Sodium Bisulfite

  • Sodium Hydroxide

  • Chloroform

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, place 3-picoline-N-oxide and fuming sulfuric acid.

  • Heat the mixture to 120°C.

  • Slowly add bromine dropwise from the dropping funnel while maintaining the temperature.

  • After the addition, continue heating the mixture for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • Decolorize the solution by adding a small amount of sodium bisulfite.

  • Extract the product with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 5-bromo-3-picoline-N-oxide.

Step 3: Synthesis of 5-Methoxy-3-picoline-N-oxide

This step involves the nucleophilic substitution of the bromo group with a methoxy group.

Materials:

  • 5-Bromo-3-picoline-N-oxide

  • Sodium Methoxide

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 5-bromo-3-picoline-N-oxide in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give 5-methoxy-3-picoline-N-oxide.

Step 4: Synthesis of this compound

The final step is the introduction of the cyano group at the 2-position. The Reissert-Henze reaction is a common method for this transformation.[3][4]

Materials:

  • 5-Methoxy-3-picoline-N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride or Benzoyl chloride

  • Acetonitrile or Dichloromethane

  • Aqueous Sodium Bicarbonate

Procedure:

  • Dissolve 5-methoxy-3-picoline-N-oxide in anhydrous acetonitrile or dichloromethane in a flask under an inert atmosphere.

  • Add dimethylcarbamoyl chloride or benzoyl chloride and stir the mixture at room temperature for a short period.

  • Add trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes typical yields for each step of the synthesis. Please note that yields can vary depending on reaction scale and optimization.

StepProductStarting MaterialTypical Yield (%)
13-Picoline-N-oxide3-Picoline85-95
25-Bromo-3-picoline-N-oxide3-Picoline-N-oxide60-70
35-Methoxy-3-picoline-N-oxide5-Bromo-3-picoline-N-oxide70-80
4This compound5-Methoxy-3-picoline-N-oxide50-65

Visualizations

Experimental Workflow

Synthesis_Workflow Picoline 3-Picoline N_Oxide 3-Picoline-N-oxide Picoline->N_Oxide Oxidation Bromo_N_Oxide 5-Bromo-3-picoline-N-oxide N_Oxide->Bromo_N_Oxide Bromination Methoxy_N_Oxide 5-Methoxy-3-picoline-N-oxide Bromo_N_Oxide->Methoxy_N_Oxide Methoxylation Final_Product This compound Methoxy_N_Oxide->Final_Product Cyanation

Caption: Synthetic workflow for this compound.

Conclusion

The described multi-step synthesis provides a reliable pathway to obtain this compound from 3-picoline. Each step utilizes well-established chemical transformations, and the protocols can be adapted and optimized for various scales of production. This synthetic route offers researchers and drug development professionals access to a key building block for the creation of novel and potent pharmaceutical compounds.

References

Application Note: A Robust One-Step Synthesis of 2-Methoxypyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxypyridine-3-carbonitriles are valuable heterocyclic scaffolds frequently utilized in the development of novel therapeutic agents. Their synthesis is a key step in the creation of compound libraries for drug discovery. This application note details a reliable and efficient one-step synthesis route starting from readily available α,β-unsaturated aldehydes (enals) or ketones (enones). The described method involves the condensation of these carbonyl compounds with propanedinitrile in a methanol-sodium methoxide system, providing a straightforward path to a variety of substituted 2-methoxypyridine-3-carbonitriles[1]. An alternative, common strategy for synthesizing similar structures involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine precursor with sodium methoxide, a method facilitated by electron-withdrawing groups on the pyridine ring[2][3][4][5].

Principle and Reaction Scheme

The primary protocol described is based on the condensation of an α,β-unsaturated carbonyl compound with propanedinitrile in the presence of sodium methoxide in methanol. The reaction proceeds via an initial Michael addition of propanedinitrile to the carbonyl compound, followed by a cyclization step to yield the final 2-methoxypyridine-3-carbonitrile product[1].

General Reaction Scheme:

This procedure has been shown to be effective for a wide range of enals and enones, making it a versatile method for generating diverse derivatives[1].

Experimental Protocol

This protocol is a general procedure adapted from Victory et al., HETEROCYCLES, Vol. 36, No. 4, 1993[1].

2.1 Materials and Equipment

  • Reagents: Sodium metal, anhydrous methanol (MeOH), propanedinitrile (malononitrile), α,β-unsaturated aldehyde or ketone, dichloromethane (CH2Cl2), magnesium sulfate (MgSO4), silica gel for column chromatography, and appropriate eluents (e.g., CH2Cl2/hexane mixture).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, ice bath, rotary evaporator, equipment for column chromatography, standard laboratory glassware.

2.2 Safety Precautions

  • Handle sodium metal with extreme care; it reacts violently with water. Ensure all glassware is dry.

  • Work in a well-ventilated fume hood.

  • Methanol and dichloromethane are toxic and flammable. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

2.3 Step-by-Step Procedure

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add freshly cut sodium metal (0.1 mol, 2.3 g) in portions to 70 mL of anhydrous methanol at 5°C in an ice bath. Allow all the sodium to react completely.

  • Addition of Propanedinitrile: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol, 5.3 g) in 70 mL of anhydrous methanol[1]. Stir the resulting mixture for 5 minutes at 5°C.

  • Addition of Carbonyl Compound: Add the corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) dissolved in 150 mL of anhydrous methanol dropwise to the reaction mixture over a period of 2 hours[1].

  • Reaction Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 90 minutes[1].

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

    • Dissolve the resulting oily residue in 250 mL of water.

    • Extract the aqueous solution with dichloromethane (10 x 50 mL portions).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4)[1].

  • Purification:

    • Filter off the drying agent and remove the solvent from the organic layer in vacuo.

    • Purify the crude product by preparative column chromatography on silica gel. A typical eluent system is a 1:1 mixture of dichloromethane and hexane[1].

Data Summary

The described one-step method is applicable to a variety of substrates. The yields for several substituted 2-methoxypyridine-3-carbonitriles are summarized in the table below[1].

EntryStarting Carbonyl Compound (Substituents)ProductYield (%)Melting Point (°C)
1Cinnamaldehyde (R4=Ph, R5=H, R6=H)2-Methoxy-4-phenylpyridine-3-carbonitrile (5b)25%110-111
2Crotonaldehyde (R4=H, R5=H, R6=Me)2-Methoxy-6-methylpyridine-3-carbonitrile (5f)15%82-83
3Benzalacetone (R4=H, R5=H, R6=Ph)2-Methoxy-6-phenylpyridine-3-carbonitrile (5g)35%115-116
43-Penten-2-one (R4=Me, R5=H, R6=Me)2-Methoxy-4,6-dimethylpyridine-3-carbonitrile (5h)15%81-82

Data sourced from Victory et al., 1993[1]. Product numbering (e.g., 5b) corresponds to the original publication.

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the sequential workflow of the synthesis protocol.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare NaOMe Solution (Na in MeOH at 5°C) B Add Propanedinitrile in MeOH A->B C Dropwise Addition of Carbonyl Compound (2h) B->C D Reflux Reaction Mixture (90 min) C->D E Remove Solvent (in vacuo) D->E F Dissolve in Water & Extract with CH2Cl2 E->F G Dry Organic Layer (MgSO4) F->G H Purify by Column Chromatography G->H I Final Product: 2-Methoxypyridine-3-carbonitrile H->I G Reactants Enone/Enal + Propanedinitrile Anion Intermediate1 Michael Addition Adduct (Intermediate 7) Reactants->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate (Intermediate 8) Intermediate1->Intermediate2 Cyclization Product 2-Methoxypyridine-3-carbonitrile (Product 5) Intermediate2->Product Tautomerization & Methoxylation

References

Application Notes and Protocols: Reactions of the Cyano Group in 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile is a versatile bifunctional molecule incorporating a pyridine ring, a methoxy group, and a cyano group. The cyano (-C≡N) group, in particular, serves as a valuable synthetic handle, enabling a variety of chemical transformations to access a diverse range of functional groups. This document provides detailed application notes and experimental protocols for three key reactions of the cyano group in this compound: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole. These transformations yield products that are important building blocks in medicinal chemistry and drug discovery.

Key Reactions of the Cyano Group

The electron-withdrawing nature of the pyridine ring influences the reactivity of the cyano group at the 2-position. The principal reactions explored in these notes are:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid, yielding 5-methoxypicolinic acid.

  • Reduction: Transformation of the nitrile to a primary amine, yielding (5-methoxypyridin-2-yl)methanamine.

  • [3+2] Cycloaddition: Reaction with an azide to form a tetrazole ring, yielding 5-(5-methoxypyridin-2-yl)-1H-tetrazole.

A summary of these transformations is presented below.

Reactions Start This compound Acid 5-Methoxypicolinic Acid Start->Acid Hydrolysis Amine (5-Methoxypyridin-2-yl)methanamine Start->Amine Reduction Tetrazole 5-(5-Methoxypyridin-2-yl)-1H-tetrazole Start->Tetrazole [3+2] Cycloaddition

Caption: Key reactions of the cyano group in this compound.

Hydrolysis to 5-Methoxypicolinic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.

Quantitative Data Summary
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acidic HydrolysisConc. HClWaterReflux12>90 (typical)General Knowledge
Basic HydrolysisNaOHWater/EthanolReflux8>90 (typical)General Knowledge
Experimental Protocols

This protocol describes the hydrolysis of this compound to 5-methoxypicolinic acid using concentrated hydrochloric acid.

Acid_Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in conc. HCl B Heat mixture to reflux A->B C Cool and neutralize with base B->C D Extract with organic solvent C->D E Dry and concentrate D->E F Recrystallization or Chromatography E->F

Caption: Workflow for acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Carefully add concentrated hydrochloric acid (e.g., 10 volumes).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the acid by adding a saturated solution of NaOH or NaHCO₃ until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-methoxypicolinic acid.

  • Purify the product by recrystallization or column chromatography.

Reduction to (5-methoxypyridin-2-yl)methanamine

The reduction of the nitrile group provides a direct route to primary amines, which are crucial intermediates in the synthesis of many pharmaceuticals. Catalytic hydrogenation and chemical reduction with metal hydrides are common methods.

Quantitative Data Summary
MethodReagents/CatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationRaney® NickelMethanol/Ammonia10-5080-1204-8High (typical)[1]
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)THF or Diethyl EtherN/A0 to RT2-4High (typical)General Knowledge
Experimental Protocols

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridine nitriles.[1]

Catalytic_Hydrogenation_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Purification A Dissolve nitrile in MeOH/NH3 in autoclave B Add Raney® Nickel slurry A->B C Purge with H2 and pressurize B->C D Heat and stir C->D E Cool, vent, and filter catalyst D->E F Concentrate filtrate E->F G Distillation or Chromatography F->G

Caption: Workflow for catalytic hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol (MeOH) saturated with ammonia

  • Hydrogen gas (H₂)

  • Autoclave (hydrogenation reactor)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable autoclave, dissolve this compound (1.0 eq) in methanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amines.

  • Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).[1]

  • Stir the reaction mixture vigorously until the uptake of hydrogen ceases (typically 4-8 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-methoxypyridin-2-yl)methanamine.

  • Purify the product by distillation under reduced pressure or by column chromatography.

[3+2] Cycloaddition to 5-(5-methoxypyridin-2-yl)-1H-tetrazole

The [3+2] cycloaddition of nitriles with azides is a powerful method for the synthesis of tetrazoles, which are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Quantitative Data Summary
MethodCatalystReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Heterogeneous CatalysisSilica Sulfuric AcidSodium AzideDMFReflux5-1072-95 (general)[2]
Homogeneous CatalysisZinc ChlorideSodium AzideWater10012-24High (general)General Knowledge
Experimental Protocols

This protocol is based on a general method for the synthesis of 5-substituted 1H-tetrazoles.[2]

Tetrazole_Formation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine nitrile, NaN3, and catalyst in DMF B Heat mixture to reflux A->B C Cool and filter catalyst B->C D Acidify filtrate C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Recrystallization F->G

Caption: Workflow for tetrazole formation.

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Silica Sulfuric Acid

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and silica sulfuric acid (as per literature recommendations, e.g., 0.1-0.2 g per mmol of nitrile).[2]

  • Add DMF as the solvent and stir the mixture at reflux temperature. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the silica sulfuric acid catalyst and wash it with a small amount of DMF.

  • Carefully acidify the filtrate with dilute HCl to pH ~2-3 to protonate the tetrazole.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 5-(5-methoxypyridin-2-yl)-1H-tetrazole by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids.

  • Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. Handle as a slurry and keep it wet.

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Hydrogenation reactions should be conducted in a properly rated and maintained autoclave by trained personnel.

References

Use of 5-Methoxypyridine-2-carbonitrile as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 5-Methoxypyridine-2-carbonitrile in Organic Synthesis

Introduction

This compound, also known as 5-methoxypicolinonitrile, is a versatile heterocyclic building block in organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with an electron-donating methoxy group and an electron-withdrawing cyano group, imparts unique reactivity. This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The pyridine scaffold is a common motif in bioactive compounds, and the nitrile and methoxy groups offer multiple avenues for synthetic transformations.[3][4]

This document provides an overview of its applications, focusing on key synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed protocols and workflows are provided to guide researchers in utilizing this valuable synthetic intermediate.

Physicochemical Properties

This compound is typically a white to light yellow solid, soluble in polar organic solvents.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 89809-63-2[2][5][6]
Molecular Formula C₇H₆N₂O[2][5][6]
Molecular Weight 134.14 g/mol [2][5]
Appearance White to Light yellow powder/crystal[1]
Purity ≥95% - 98% (Typical)[5][6]
SMILES COC1=CN=C(C=C1)C#N[2]
InChI InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3[2]

Synthetic Applications and Protocols

The unique electronic properties of the substituted pyridine ring allow for a variety of chemical transformations. The nitrile group can be hydrolyzed, reduced, or participate in cycloadditions, while the pyridine ring itself is amenable to cross-coupling and substitution reactions.

G cluster_main Key Synthetic Transformations A This compound B Suzuki-Miyaura Cross-Coupling A->B C-C bond formation (at C-X position after halogenation) C Nucleophilic Aromatic Substitution (SNAr) A->C Substitution at a halogenated position D Nitrile Group Transformations A->D e.g., Hydrolysis to acid Reduction to amine

Caption: Key synthetic pathways for this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7][8] While this compound itself is not primed for direct coupling, it can be readily halogenated (e.g., brominated or chlorinated) to create a suitable electrophile. The resulting halo-pyridine can then be coupled with a variety of organoboron reagents. The electron-deficient nature of the pyridine ring makes it an excellent substrate for such reactions.[9]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X (L₂) (trans-complex) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_ar_r Ar-Pd(II)-R' (L₂) transmetal->pd2_ar_r reductive_elim Reductive Elimination pd2_ar_r->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product reagents Ar-X + R'-B(OR)₂ reagents->oxidative_add base Base (e.g., K₂CO₃) base->transmetal G cluster_workflow General Synthetic Workflow A Reaction Setup (Flask, Reagents) B Establish Inert Atmosphere (Ar/N₂) A->B C Add Solvents & Catalyst/Base B->C D Heat & Stir (Reaction) C->D E Monitor Progress (TLC / LC-MS) D->E E->D Continue if incomplete F Aqueous Workup (Quench & Dilute) E->F Reaction Complete G Extraction with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

References

Application of 5-Methoxypyridine-2-carbonitrile in Pharmaceutical Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block increasingly utilized in pharmaceutical research and development. Its unique chemical structure, featuring a pyridine ring substituted with a methoxy and a cyano group, offers multiple reactive sites for chemical modification, making it an ideal scaffold for the synthesis of diverse and complex drug candidates.[1][2] The presence of the nitrogen atom in the pyridine ring, along with the electron-withdrawing cyano group and the electron-donating methoxy group, influences the molecule's reactivity and allows for its incorporation into a variety of pharmacologically active compounds.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 89809-63-2
Appearance White to light yellow powder/crystal
Purity ≥95%
LogP 0.9

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are key intermediates in the synthesis of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyridine scaffold can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a critical role in cell survival, proliferation, and apoptosis.[3] Overexpression of PIM kinases is associated with various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3][4]

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[5] They exert their oncogenic effects by phosphorylating and regulating the activity of several downstream targets, including proteins involved in cell cycle progression (e.g., CDC25A, p21) and apoptosis (e.g., BAD).[6]

PIM1_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD P p21 p21 PIM1->p21 P Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibitor PIM-1 Inhibitor (e.g., AZD1208) Inhibitor->PIM1

Simplified PIM-1 Kinase Signaling Pathway.

This protocol describes a general method for the synthesis of a 2-amino-5-methoxypyridine intermediate, a key precursor for many PIM kinase inhibitors, starting from this compound.

Step 1: Reduction of Nitrile to Amine

  • Materials: this compound, Raney Nickel (or Palladium on Carbon), Methanol, Hydrogen gas or Hydrazine hydrate.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

    • Add a catalytic amount of Raney Nickel (or 10% Pd/C).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-24 hours.

    • Alternatively, for a non-hydrogenation approach, use hydrazine hydrate (3.0 eq) and a catalytic amount of Raney Nickel in methanol and reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-5-methoxypyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Step 2: Coupling with a Halogenated Heterocycle (Illustrative Example)

  • Materials: 2-(aminomethyl)-5-methoxypyridine, a suitable halogenated heterocycle (e.g., 2,4-dichloro-5-pyrimidinecarboxamide), Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-(aminomethyl)-5-methoxypyridine (1.0 eq) and the halogenated heterocycle (1.1 eq) in DMF.

    • Add DIPEA (2.0 eq) to the mixture.

    • Stir the reaction at 80 °C for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The final product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

CompoundTargetIC₅₀ (nM)Cell LineReference
AZD1208PIM-1, PIM-2, PIM-30.4, 5.0, 1.9Enzyme Assay[7]
SGI-1776PIM-1, PIM-37, 69Enzyme Assay[8]
PIM447PIM-1, PIM-2, PIM-36, 18, 9 (Kᵢ)Enzyme Assay[8]
VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to block tumor growth and metastasis.[10] Pyridine-based scaffolds are common in VEGFR-2 inhibitors.

Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[10][11]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 Signaling Pathway.

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating C-C bonds, which can be adapted for synthesizing biaryl pyridine derivatives as VEGFR-2 inhibitors. This assumes a brominated derivative of this compound is used.

  • Materials: Bromo-5-methoxypyridine-2-carbonitrile derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-Dioxane/Water mixture).[12][13]

  • Procedure:

    • In a round-bottom flask, combine the bromo-5-methoxypyridine-2-carbonitrile derivative, arylboronic acid, and base.

    • Add the palladium catalyst.

    • Degas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

CompoundTargetIC₅₀ (µM)Cell LineReference
SorafenibVEGFR-20.10Enzyme Assay[10]
Compound 10 (Pyridine-derived)VEGFR-20.12Enzyme Assay[10]
Pyrimidine-5-carbonitrile 11eVEGFR-20.61Enzyme Assay[14]
Pyrimidine-5-carbonitrile 12bVEGFR-20.53Enzyme Assay[14]

Application in the Synthesis of Gamma-Secretase Modulators

Gamma-secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[15] Gamma-secretase modulators (GSMs) allosterically modulate the enzyme's activity to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide.[15]

Signaling Pathway (Notch Signaling)

Gamma-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions.[16][17] Inhibition of Notch signaling can lead to significant side effects. GSMs are designed to specifically modulate APP processing without significantly affecting Notch cleavage.[18]

Gamma_Secretase_Notch_Pathway Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor ADAM ADAM Protease (S2 Cleavage) NotchReceptor->ADAM GammaSecretase γ-Secretase (S3 Cleavage) ADAM->GammaSecretase Substrate NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Releases Abeta42 Aβ42 Production GammaSecretase->Abeta42 Nucleus Nucleus NICD->Nucleus Translocates to GeneTranscription Target Gene Transcription Nucleus->GeneTranscription GSM γ-Secretase Modulator GSM->GammaSecretase Modulates GSM->Abeta42 APP APP APP->GammaSecretase Substrate

Simplified γ-Secretase/Notch Signaling Pathway.
Experimental Protocol: Synthesis of a Methoxypyridine-Derived GSM

The synthesis of methoxypyridine-derived GSMs often involves a multi-step sequence to construct a complex tetracyclic scaffold.[15] The following is a generalized workflow.

GSM_Synthesis_Workflow Start 5-Methoxypyridine Derivative Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Intermediate B (Tetracyclic Core) Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final Final GSM Compound Step3->Final

General Synthetic Workflow for GSMs.
Quantitative Data: Biological Activity of Representative Methoxypyridine-Derived GSMs

CompoundAβ42 IC₅₀ (nM)Aβ40 IC₅₀ (nM)Cell LineReference
Methoxy-pyridine Derivative 22d110>10000H4 cells[15]
Methoxy-pyridine Derivative 6430>10000H4 cells[19]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors and gamma-secretase modulators highlights its potential for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The protocols and data presented in this document provide a foundation for researchers to explore the utility of this compound in their drug discovery programs. Further exploration of the synthetic routes and biological activities of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

The Pivotal Role of 5-Methoxypyridine-2-carbonitrile in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 5-Methoxypyridine-2-carbonitrile, a versatile pyridine derivative, is a critical building block in the synthesis of a new generation of agrochemicals. Its unique chemical structure allows for the development of innovative fungicides and insecticides with enhanced efficacy and targeted action. This intermediate is particularly significant in the creation of specialized picolinamide fungicides, a class of crop protection agents known for their effectiveness against a wide range of fungal pathogens.

This compound, also known by its synonyms 2-Cyano-5-methoxypyridine and 5-Methoxypicolinonitrile, provides a key structural motif that is elaborated into complex active ingredients. The presence of both a methoxy and a cyano group on the pyridine ring allows for diverse chemical modifications, enabling the synthesis of agrochemicals with optimized biological activity and safety profiles.[1][2][3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced agrochemicals, with a focus on the picolinamide class of fungicides.

Application in Picolinamide Fungicide Synthesis

Picolinamide fungicides are a novel class of agricultural chemicals that have demonstrated significant activity against various plant diseases. The synthesis of these complex molecules often involves the use of key pyridine-based intermediates. While specific proprietary synthetic routes for commercial picolinamide fungicides are closely guarded, the general synthetic strategies highlight the importance of functionalized pyridines like this compound.

The synthesis of picolinamide fungicides typically involves the coupling of a substituted picolinic acid with a specific amine moiety. This compound can serve as a precursor to the picolinic acid component through hydrolysis of the nitrile group to a carboxylic acid. The methoxy group at the 5-position is often a crucial feature for the biological activity of the final fungicidal molecule.

Experimental Protocols

The following are generalized experimental protocols that illustrate the chemical transformations relevant to the use of this compound in agrochemical synthesis.

Protocol 1: Hydrolysis of this compound to 5-Methoxypicolinic Acid

This protocol describes the conversion of the nitrile functionality into a carboxylic acid, a key step in preparing the picolinic acid backbone for picolinamide fungicides.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • To a solution of this compound in water, add concentrated sulfuric acid cautiously while cooling in an ice bath.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is approximately 3-4.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 5-Methoxypicolinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant Product Typical Yield (%) Reaction Conditions
This compound5-Methoxypicolinic Acid85-95%Reflux in aqueous H₂SO₄
Protocol 2: Amide Coupling to form a Picolinamide Derivative

This protocol outlines the coupling of the synthesized 5-Methoxypicolinic acid with a representative amine to form a picolinamide structure.

Materials:

  • 5-Methoxypicolinic Acid

  • Substituted Aniline (or other desired amine)

  • Thionyl Chloride or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (or other non-nucleophilic base)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Suspend 5-Methoxypicolinic acid in anhydrous DCM.

  • Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the acid is converted to the acid chloride.

  • In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude picolinamide derivative by column chromatography on silica gel.

Reactants Product Typical Yield (%) Coupling Reagent
5-Methoxypicolinic Acid, Substituted AnilinePicolinamide Derivative70-90%Thionyl Chloride

Signaling Pathways and Logical Relationships

The development of novel agrochemicals from intermediates like this compound follows a logical workflow from initial synthesis to final product evaluation.

Agrochemical_Synthesis_Workflow A This compound (Starting Material) B Hydrolysis A->B Reaction C 5-Methoxypicolinic Acid (Key Intermediate) B->C Product D Amide Coupling C->D Reactant E Crude Picolinamide Derivative D->E Product F Purification E->F Process G Pure Picolinamide Fungicide F->G Final Product H Biological Activity Screening (Fungicidal Efficacy) G->H Testing

Caption: Synthetic workflow from this compound to a picolinamide fungicide.

The fungicidal action of picolinamides often involves the disruption of essential cellular processes in the target pathogens. For instance, some picolinamide fungicides are known to inhibit the mitochondrial respiratory chain, a critical pathway for energy production in fungi.

Fungicidal_Mechanism cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion RespiratoryChain Electron Transport Chain (ETC) ATP_Production ATP Production (Energy) RespiratoryChain->ATP_Production Drives Fungal_Growth Fungal Growth Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Powers Cellular_Processes->Fungal_Growth Supports Picolinamide Picolinamide Fungicide Picolinamide->RespiratoryChain Inhibits

Caption: Simplified mechanism of action for some picolinamide fungicides.

Quantitative Data Summary

The efficacy of novel agrochemicals derived from this compound is determined through extensive biological screening. The following table summarizes hypothetical efficacy data for a novel picolinamide fungicide against common plant pathogens.

Pathogen Host Plant EC₅₀ (µg/mL) Control Efficacy (%) at 100 µg/mL
Botrytis cinerea (Gray Mold)Grape0.598
Mycosphaerella fijiensis (Black Sigatoka)Banana0.299
Septoria tritici (Septoria Leaf Blotch)Wheat1.195
Phytophthora infestans (Late Blight)Potato2.592

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Conclusion

This compound is a cornerstone intermediate in the synthesis of modern, high-efficacy agrochemicals. Its versatile chemical nature allows for the construction of complex molecules, such as the picolinamide fungicides, which play a vital role in global crop protection. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the agrochemical industry to harness the potential of this key building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols: 5-Methoxypyridine-2-carbonitrile as a Precursor for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and an electrophilic cyano group, allows for a wide range of chemical transformations. This makes it an ideal precursor for the synthesis of novel pyridine derivatives targeting various biological pathways. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] This document provides detailed application notes and protocols for the derivatization of this compound into novel compounds with potential therapeutic applications, particularly as kinase inhibitors.

Chemical Properties of this compound

This compound is an organic compound characterized by its pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a methoxy group (-OCH3) at the 5-position and a cyano group (-C≡N) at the 2-position contributes to its unique chemical properties.[2] The cyano group can undergo various chemical reactions, making this compound a useful building block in synthetic organic chemistry, particularly in the development of pharmaceuticals.[2]

PropertyValue
CAS Number 89809-63-2
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance White to light yellow powder/crystal
Purity ≥95%

Application: Synthesis of a Novel Pyridine-Based Kinase Inhibitor

This section outlines a synthetic route to a novel pyridine-based kinase inhibitor, N-(4-fluorobenzyl)-5-methoxypicolinamide , starting from this compound. This synthesized compound is a hypothetical derivative designed based on known pharmacophores for kinase inhibition. The protocol is divided into two main steps: hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling.

Step 1: Hydrolysis of this compound to 5-Methoxypicolinic acid

The nitrile group of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-methoxypicolinic acid. This reaction is a crucial step in converting the versatile nitrile starting material into a scaffold ready for amide bond formation.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked flask, add 100 g of this compound and 200 g of deionized water.

  • Base Addition: Begin stirring the mixture and warm it to 50 °C. Once the temperature is stable, add 128.2 g of 30% sodium hydroxide solution to the flask.

  • Reflux: After the addition of sodium hydroxide, continue to heat the mixture to reflux and maintain for 4 hours.

  • Work-up: Cool the reaction solution to 20 °C and add 30% hydrochloric acid to adjust the pH to 2.5.

  • Isolation: Evaporate the solution to dryness. To the resulting solid, add 300 g of ethanol and stir at 55 °C for 2 hours to dissolve the product.

  • Purification: Filter the solution and allow the filtrate to cool for crystallization. The resulting solid is 5-methoxypicolinic acid.

Step 2: Amide Coupling of 5-Methoxypicolinic acid with 4-Fluorobenzylamine

The newly synthesized 5-methoxypicolinic acid can be coupled with a primary amine, such as 4-fluorobenzylamine, to form the target amide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent for this transformation, known for minimizing side reactions and preserving stereochemistry where applicable.[3]

Experimental Protocol:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxypicolinic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • HATU Addition: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.[3]

  • Amine Addition: Add 4-fluorobenzylamine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The crude product, N-(4-fluorobenzyl)-5-methoxypicolinamide , is then purified by column chromatography.

Biological Evaluation: Kinase Inhibition Assays

The synthesized pyridine derivative, N-(4-fluorobenzyl)-5-methoxypicolinamide, can be evaluated for its inhibitory activity against various kinases. PIM-1 and VEGFR-2 are relevant targets for novel anticancer agents.

PIM-1 Kinase Assay (ADP-Glo™ Protocol)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[4][5]

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO for control), 2 µL of PIM-1 kinase solution, and 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the results to determine the IC₅₀ value.

VEGFR-2 Kinase Assay (LanthaScreen™ Protocol)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, prepare a serial dilution of the test compound.

  • Kinase Reaction: Add VEGFR-2 kinase, a fluorescently labeled peptide substrate, and ATP to the wells. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a short incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. Calculate the IC₅₀ value from the dose-response curve.

Quantitative Data

The following table presents hypothetical, yet representative, data for the synthesized compound based on activities of structurally similar kinase inhibitors found in the literature.

CompoundTarget KinaseIC₅₀ (nM)
N-(4-fluorobenzyl)-5-methoxypicolinamidePIM-185
N-(4-fluorobenzyl)-5-methoxypicolinamideVEGFR-2150

Visualizations

Synthetic Workflow

G A This compound B Hydrolysis (NaOH, H2O, Reflux) A->B Step 1 C 5-Methoxypicolinic acid B->C D Amide Coupling (4-Fluorobenzylamine, HATU, DIPEA, DMF) C->D Step 2 E N-(4-fluorobenzyl)-5-methoxypicolinamide D->E

References

Application Notes and Protocols for Catalytic Reactions Involving 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its pyridine core, substituted with an electron-donating methoxy group and an electron-withdrawing cyano group, offers a unique combination of reactivity and functionality. This allows for its participation in a variety of catalytic reactions, making it a valuable precursor for the development of novel therapeutic agents, including kinase inhibitors.

These application notes provide an overview of a key catalytic reaction involving this compound—the Suzuki-Miyaura cross-coupling—and its application in the synthesis of a potent PI3K/mTOR inhibitor. Detailed experimental protocols and a summary of relevant quantitative data are presented to facilitate its use in a research and development setting.

Application: Synthesis of a PI3K/mTOR Inhibitor

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapeutics.

This compound serves as a key starting material in the synthesis of 2-amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile, a potent inhibitor of PI3K and mTOR. The synthesis of this inhibitor is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Catalytic Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this specific application, this compound is coupled with a boronic acid ester derivative of a substituted nicotinonitrile in the presence of a palladium catalyst and a base.

Reaction Scheme:

Quantitative Data

The following table summarizes the reported yield for the Suzuki-Miyaura coupling reaction in the synthesis of the target PI3K/mTOR inhibitor.

Reactant 1Reactant 2CatalystBaseSolventYield (%)Reference
This compound2-Chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrilePdCl₂(dppf)Na₂CO₃1,4-Dioxane/Water70US Patent 2014/0275038 A1

Experimental Protocols

Synthesis of 2-Amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile

This protocol is adapted from the procedure described in US Patent 2014/0275038 A1.

Materials:

  • This compound

  • 2-Chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 2-chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (1.2 eq), and sodium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 eq) to the mixture.

  • Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, 2-amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, the point of inhibition by the synthesized molecule, and the experimental workflow for its synthesis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 2-Amino-6-(5-methoxy-pyridin-2-yl)- 4-morpholin-4-yl-nicotinonitrile Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Suzuki_Workflow Start Start Reactants Combine Reactants: - this compound - Boronic Acid Ester - Na₂CO₃ Start->Reactants Catalyst Add PdCl₂(dppf) Catalyst Reactants->Catalyst Solvent Add Dioxane/Water Solvent Catalyst->Solvent Reaction Heat to 80°C for 12h Solvent->Reaction Workup Aqueous Workup (Extraction & Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: PI3K/mTOR Inhibitor Purification->Product End End Product->End

Caption: Suzuki-Miyaura coupling experimental workflow.

Application Notes and Protocols for the Preparation and Use of 5-Methoxypyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile and its derivatives are versatile scaffolds in medicinal chemistry, demonstrating significant potential as anticancer agents. The pyridine ring, a privileged structure in drug discovery, coupled with the methoxy and cyano functional groups, allows for a wide range of chemical modifications to modulate biological activity. These compounds have been shown to inhibit key signaling pathways implicated in cancer progression, including the VEGFR-2, PI3K/AKT/mTOR, and Pim-1 kinase pathways. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, along with a summary of the biological activities of representative derivatives.

Data Presentation

Table 1: Synthesis of this compound and a Representative Derivative
EntryStarting MaterialProductReactionReagents and ConditionsYield (%)Reference
12-Amino-5-methoxypyridine2-Bromo-5-methoxypyridineSandmeyer Reaction1. 60% HBr, Br₂, NaNO₂, -10°C to 0°C; 2. NaOH63[1][2]
22-Bromo-5-methoxypyridineThis compoundPalladium-Catalyzed CyanationZn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C88[3][4]
3This compound5-Methoxy-2-(1H-pyrazol-1-yl)pyridineSuzuki Coupling (example)Pyrazole, Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 110°C75-85General protocol adapted from similar couplings
Table 2: Cytotoxic Activity of Representative Pyridine-Carbonitrile Derivatives
CompoundDerivative ClassCancer Cell LineIC₅₀ (µM)Target(s)Reference
A 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivativeMCF-7 (Breast)1.77 ± 0.1VEGFR-2, HER-2[5]
B 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivativeHepG2 (Liver)2.71 ± 0.15VEGFR-2, HER-2[5]
C Pyrimidine-5-carbonitrile derivativeHCT-116 (Colon)1.14 - 10.33VEGFR-2[6]
D 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHCT-116 (Colon)Not specifiedNot specifiedNot specified
E Morpholinopyrimidine-5-carbonitrile derivativeA498 (Kidney)Moderate activityPI3K/mTOR[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxypyridine

This protocol describes the synthesis of the key intermediate, 2-bromo-5-methoxypyridine, from 2-amino-5-methoxypyridine via a Sandmeyer reaction.[1][2]

Materials:

  • 2-Amino-5-methoxypyridine

  • 60% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) in a suitable reaction vessel.

  • Cool the stirred solution to -10°C using an appropriate cooling bath.

  • Slowly add bromine (47.47 g) dropwise to the solution, maintaining the temperature at -10°C.

  • Prepare a solution of sodium nitrite (20.53 g) in water (40 ml).

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed -5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture to 0°C.

  • Slowly add a solution of sodium hydroxide (120 g) in water (100 ml) to neutralize the acid.

  • Extract the product thoroughly with ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine as a yellow oil (yield: ~63%).

Protocol 2: Synthesis of this compound

This protocol details the palladium-catalyzed cyanation of 2-bromo-5-methoxypyridine to produce this compound.[3][4]

Materials:

  • 2-Bromo-5-methoxypyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromo-5-methoxypyridine (1.0 mmol) in anhydrous DMF (5 mL), add zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.05 mmol), and dppf (0.1 mmol).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the mixture to 120°C and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add ethyl acetate (50 mL) to the crude residue and filter the suspension.

  • Wash the filtrate with water (50 mL) and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting material by column chromatography to provide this compound (yield: ~88%).

Protocol 3: Suzuki Coupling for Derivatization (General Procedure)

This general protocol can be adapted for the Suzuki-Miyaura cross-coupling of this compound (assuming a suitable boronic acid derivative of it is prepared or a halo-derivative is used) with various arylboronic acids to generate a library of derivatives.[8][9][10]

Materials:

  • This compound derivative (e.g., a boronic acid or halide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the this compound derivative, arylboronic acid, palladium catalyst, and ligand (if used).

  • Add the base and the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired derivative.

Mandatory Visualizations

Synthesis and Derivatization Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_application Application Start 2-Amino-5- methoxypyridine Intermediate 2-Bromo-5- methoxypyridine Start->Intermediate Sandmeyer Reaction [Protocol 1] Product 5-Methoxypyridine- 2-carbonitrile Intermediate->Product Palladium-Catalyzed Cyanation [Protocol 2] Deriv_Start 5-Methoxypyridine- 2-carbonitrile Deriv_Product Diverse Derivatives Deriv_Start->Deriv_Product Suzuki Coupling [Protocol 3] Application_Start Diverse Derivatives Bio_Activity Biological Screening (e.g., Cytotoxicity Assays) Application_Start->Bio_Activity

Caption: Workflow for the synthesis and application of this compound derivatives.

Signaling Pathways Inhibited by Pyridine-Carbonitrile Derivatives

The following diagrams illustrate the key signaling pathways that can be targeted by this compound derivatives, leading to their anticancer effects.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation Inhibitor 5-Methoxypyridine- 2-carbonitrile Derivatives Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 5-Methoxypyridine- 2-carbonitrile Derivatives Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

PIM1_Pathway cluster_cytoplasm Cytoplasm STAT STAT3/5 Pim1 Pim-1 Kinase STAT->Pim1 Upregulate BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylates (inactivates) CellSurvival Cell Survival & Proliferation Pim1->CellSurvival Promotes BAD->CellSurvival Promotes Inhibitor 5-Methoxypyridine- 2-carbonitrile Derivatives Inhibitor->Pim1 Inhibits Cytokines Cytokines (e.g., IL-6) Cytokines->STAT Activate

Caption: Inhibition of the Pim-1 Kinase signaling pathway.

References

Application Notes and Protocols: Potential Biological Activities of 5-Methoxypyridine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential biological activities of 5-methoxypyridine-2-carbonitrile analogs and related methoxypyridine and pyridine-carbonitrile derivatives. The information is curated from recent studies and is intended to guide further research and development of this class of compounds. The primary therapeutic areas highlighted are oncology and enzyme inhibition.

Anticancer Activity

Analogs of this compound have emerged as a promising scaffold in the development of novel anticancer agents. Studies on structurally related compounds, particularly those with a methoxypyridine core, indicate significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action appear to be the inhibition of key enzymes involved in cell growth and proliferation, such as phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Inhibition of PI3K/mTOR Pathway

Several studies have highlighted the potential of methoxypyridine derivatives as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[1][2][3]

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors.[1] One particular compound, 22c , which features a quinoline core, demonstrated potent inhibitory activity against PI3Kα and mTOR, as well as strong anti-proliferative effects in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[1] Mechanistic studies showed that this compound induced cell cycle arrest in the G0/G1 phase and promoted apoptosis.[1]

Table 1: In Vitro Activity of a Representative PI3K/mTOR Dual Inhibitor with a Methoxypyridine Scaffold

CompoundTargetIC50 (nM)Cell LineIC50 (nM)Reference
22c PI3Kα0.22MCF-7130[1]
mTOR23HCT-11620[1]
Inhibition of VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Pyridine-based compounds have been investigated as VEGFR-2 inhibitors.[4][5][6][7] While specific data on this compound analogs as VEGFR-2 inhibitors is limited, related pyridine derivatives have shown potent activity. For instance, novel 3-cyano-6-naphthylpyridine derivatives have been identified as selective VEGFR-2 inhibitors.[8]

Table 2: In Vitro Cytotoxic Activity of Representative Pyridine-Derived VEGFR-2 Inhibitors

CompoundCell LineIC50 (µM)TargetIC50 (µM)Reference
Compound 10 HepG24.25VEGFR-20.12[6]
MCF-76.08
Compound 8 HepG24.34VEGFR-20.13[6]
MCF-710.29
Compound 9 HepG24.68VEGFR-20.13[6]
MCF-711.06
General Cytotoxicity

Derivatives of 2-methoxypyridine-3-carbonitrile have demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[9] The structure-activity relationship (SAR) data suggest that substitutions on the aryl ring play a crucial role in their biological activity.[9] Additionally, 3-cyano-2-substituted pyridines have been shown to induce apoptosis in MCF-7 breast cancer cells.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)

  • 96-well plates

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to measure the activity of kinases such as PI3K and mTOR.[1]

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., PIP2 for PI3K)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In each well of a white plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • IC50 Determination: The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the effect of compounds on the phosphorylation of downstream signaling proteins, such as AKT.[1]

Materials:

  • Cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with This compound Analogs cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxypyridine-2-carbonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My palladium-catalyzed cyanation of 5-bromo-2-methoxypyridine is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in palladium-catalyzed cyanation reactions are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.[1] To mitigate this, consider using a less toxic and more stable cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) instead of more soluble salts like NaCN or KCN.[1][2] The use of well-defined precatalysts, such as palladacycles, can also lead to more efficient generation of the active catalytic species compared to sources like Pd(OAc)₂ or Pd₂(dba)₃, which may be more susceptible to poisoning during in situ activation.[1]

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical. While stronger bases like K₂CO₃ are sometimes used, they can lead to substrate or product decomposition. A weaker base such as potassium acetate (KOAc) can give excellent results.[1]

    • Solvent: A mixture of an organic solvent and water (e.g., dioxane/water) is often effective when using K₄[Fe(CN)₆], as it facilitates the transfer of the cyanide ions.[1]

    • Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they may also lead to decomposition. A systematic study of the temperature profile (e.g., 80-120 °C) is recommended.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For cyanation of heteroaryl halides, bulky and electron-rich ligands are often effective. Experiment with different ligands to find the optimal one for your specific substrate.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]

Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

A2: A common side reaction in cross-coupling reactions is the homocoupling of the starting material. In the context of 5-bromo-2-methoxypyridine, this would lead to the formation of 5,5'-dimethoxy-2,2'-bipyridine. To minimize this, you can try:

  • Controlling Catalyst Loading: Using a lower catalyst loading can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[3]

  • Optimizing Reaction Temperature: Lowering the reaction temperature may favor the desired cyanation over side reactions.

  • Choice of Palladium Source: Using a well-defined precatalyst can sometimes lead to cleaner reactions with fewer side products.

Another potential issue is the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, especially if the reaction is run for an extended period at high temperatures in the presence of water and base. Monitoring the reaction progress by TLC or LC-MS and stopping it once the starting material is consumed can help to avoid this.

Q3: The purification of this compound is proving difficult. What are the recommended purification strategies?

A3: Purification can indeed be challenging. Here are some recommended strategies:

  • Column Chromatography: This is the most common method for purifying products from palladium-catalyzed reactions. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude reaction mixture.[4]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective method for obtaining highly pure material. The choice of solvent will depend on the solubility of the product and impurities.

  • Aqueous Workup: Before chromatographic purification, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[3]

Q4: What are the alternative synthetic routes to this compound?

A4: Besides palladium-catalyzed cyanation, other methods can be employed:

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an amino group followed by displacement with a cyanide. In this case, one would start with 2-amino-5-methoxypyridine. The amino group is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) in the presence of a strong acid, which is then reacted with a copper(I) cyanide salt.[5][6]

  • Condensation Reactions: Certain substituted pyridines can be synthesized via condensation reactions. For example, a one-step route to 2-methoxypyridine-3-carbonitriles involves the condensation of enals or enones with propanedinitrile in a methanol-sodium methoxide system.[4] While this specific example yields a 3-carbonitrile, similar strategies might be adaptable for the 2-carbonitrile isomer with appropriate starting materials.

Data Presentation

Table 1: Effect of Palladium Source on Cyanation Yield

EntryPalladium SourceLigandYield (%)
1Pd(OAc)₂L1Moderate
2[(allyl)PdCl]₂L1Moderate
3Pd₂(dba)₃L1Moderate
4Palladacycle P1L197
Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]•3H₂O (0.5 equiv), [Pd] (0.2 mol %), L1 (Pd/L 1:2), KOAc (0.125 equiv), dioxane (2.5 mL), H₂O (2.5 mL). Yields determined by GC analysis of the crude reaction mixture. Data adapted from a representative procedure.[1]

Table 2: Effect of Base, Temperature, and Time on Cyanation Yield

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₂CO₃1001Decomposition
2KOAc100197
3KOAc80185
4KOAc1000.590
Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]•3H₂O (0.5 equiv), P1 (0.2 mol %), L1 (0.2 mol %), base (0.125 equiv), dioxane (2.5 mL), H₂O (2.5 mL). Yields determined by GC analysis of the crude reaction mixture. Data adapted from a representative procedure.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 5-Bromo-2-methoxypyridine

This protocol is a general procedure adapted from established methods for the palladium-catalyzed cyanation of heteroaryl halides.[1][7]

Materials:

  • 5-Bromo-2-methoxypyridine

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]•3H₂O)

  • Palladium precatalyst (e.g., Palladacycle P1, 0.2 mol%)

  • Phosphine ligand (e.g., L1, 0.2 mol%)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, K₄[Fe(CN)₆]•3H₂O (0.5 equivalents), and 5-bromo-2-methoxypyridine (1.0 equivalent).[1]

  • Seal the vessel with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add 1,4-dioxane and a 0.05 M solution of KOAc in degassed water via syringe.[1] The typical solvent ratio is 1:1.

  • Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 5-bromo-2-methoxypyridine, K4[Fe(CN)6]•3H2O, Pd Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Solvents: Dioxane and Water inert->solvent heat Heat and Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product 5-Methoxypyridine- 2-carbonitrile purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield? catalyst Catalyst Deactivation? start->catalyst Yes conditions Suboptimal Conditions? start->conditions No catalyst->conditions No sol_catalyst1 Use K4[Fe(CN)6] catalyst->sol_catalyst1 Yes sol_catalyst2 Use Palladacycle Precatalyst catalyst->sol_catalyst2 Yes atmosphere Inert Atmosphere Issue? conditions->atmosphere No sol_conditions1 Optimize Base (e.g., KOAc) conditions->sol_conditions1 Yes sol_conditions2 Optimize Temperature & Time conditions->sol_conditions2 Yes sol_conditions3 Screen Different Ligands conditions->sol_conditions3 Yes sol_atmosphere Ensure Rigorous Inert Atmosphere (N2/Ar) atmosphere->sol_atmosphere Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: 5-Methoxypyridine-2-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxypyridine-2-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route but typically include:

  • Unreacted starting materials: Depending on the specific synthesis, these may be precursors to the final molecule.

  • Side-reaction products: By-products from the chemical reactions used in the synthesis.

  • Residual solvents: Solvents used during the synthesis and work-up procedures.

  • Reagent-derived impurities: By-products from the reagents used, such as triphenylphosphine oxide if an Appel-type reaction is employed.

Q2: My purified this compound is a yellow oil instead of a white solid. What could be the reason?

A2: this compound is typically a colorless to pale yellow solid.[1] If your product is an oil, it could be due to the presence of impurities that lower its melting point. It is also possible that the product has not yet crystallized. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure material to induce crystallization. If these methods fail, further purification may be necessary to remove the impurities.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the stability and integrity of the purified compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques for this compound: recrystallization, column chromatography, and vacuum distillation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.

Troubleshooting Common Recrystallization Issues:

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent. This compound is a polar compound and will likely dissolve better in polar solvents like ethanol, isopropanol, or acetone.
Insufficient solvent.Add more solvent in small portions until the compound dissolves.
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out (product separates as an oil). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is too concentrated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Low recovery of the purified compound. The compound is too soluble in the cold solvent.Use a different solvent or a solvent mixture (e.g., ethanol/water) where the compound is less soluble at low temperatures. Ensure the solution is sufficiently cooled before filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved.
  • Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, heptane) dropwise until the solid is just covered.

  • Observe the solubility at room temperature. A suitable recrystallization solvent should not dissolve the compound at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • A good solvent will dissolve the compound completely when hot.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Abundant crystal formation upon cooling indicates a suitable solvent.

  • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at its boiling point, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, normal-phase chromatography on silica gel is a common approach.

Troubleshooting Common Column Chromatography Issues:

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping peaks). Inappropriate mobile phase.Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound. A common eluent system for polar compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).
Column overloading.Use a larger column with more stationary phase or load less crude material.
The column was packed improperly (cracks or channels).Repack the column carefully, ensuring a uniform and compact bed.
Peak tailing (for basic compounds like pyridines). Interaction of the basic nitrogen with acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Low recovery of the product. The compound is irreversibly adsorbed onto the silica gel.This is less common but can happen with very polar compounds. Consider using a different stationary phase like alumina or a deactivated silica gel.
The compound is very volatile and evaporated with the solvent.Use a cooled collection flask and be mindful during solvent removal on the rotary evaporator.
  • Mobile Phase Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of heptane/ethyl acetate).

    • The optimal mobile phase will give the this compound spot an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disruption of the bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

For high-boiling point liquids or solids with a relatively low melting point, vacuum distillation is used to purify the compound at a lower temperature, thus preventing thermal decomposition.

Troubleshooting Common Vacuum Distillation Issues:

IssuePossible Cause(s)Suggested Solution(s)
Bumping (violent boiling). Superheating of the liquid.Use a magnetic stirrer and stir bar for smooth boiling. Boiling chips are less effective under vacuum.
Heating too rapidly.Heat the distillation flask gradually.
Inability to reach the desired vacuum. Leaks in the apparatus.Check all joints and connections for proper sealing. Ensure all glassware is free of cracks.
Inefficient vacuum pump.Check the pump oil and ensure the pump is functioning correctly.
Product solidifies in the condenser. The condenser water is too cold.Use warmer water or turn off the water flow to the condenser to allow the product to melt and flow into the receiving flask. A heat gun can be used carefully to melt the solidified product.
Decomposition of the material (darkening). The distillation temperature is still too high.Achieve a lower pressure (higher vacuum) to further reduce the boiling point.
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware.

    • Use a round-bottom flask as the distilling flask and include a magnetic stir bar.

    • Ensure all joints are properly greased and sealed to maintain a good vacuum.

    • Connect the apparatus to a vacuum pump via a cold trap to protect the pump.

  • Procedure:

    • Place the crude this compound into the distilling flask.

    • Begin stirring and turn on the vacuum pump to reduce the pressure in the system.

    • Once the desired vacuum is reached and stable, begin to heat the distilling flask gently with a heating mantle.

    • Collect the fraction that distills at a constant temperature.

    • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Summary

While specific quantitative data for the purification of this compound is not extensively available in the cited literature, the following table provides a general guide for selecting purification parameters.

Purification TechniqueKey ParametersRecommended Starting Conditions for this compoundExpected Outcome
Recrystallization SolventEthanol, Isopropanol, or Ethanol/Water mixtureFormation of white crystals of high purity.
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseHeptane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity)Separation from less polar and more polar impurities.
Vacuum Distillation Pressure1-10 mmHg (as a starting point)Purification from non-volatile impurities. The boiling point will be significantly lower than at atmospheric pressure.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude 5-Methoxypyridine- 2-carbonitrile Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom VacDist Vacuum Distillation Crude->VacDist Analysis Purity Analysis (NMR, LC-MS, etc.) Recrystallization->Analysis ColumnChrom->Analysis VacDist->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Crude product + Hot Solvent Dissolved Completely Dissolved? Start->Dissolved Cool Cool Solution Dissolved->Cool Yes AddSolvent Add More Solvent Dissolved->AddSolvent No ChangeSolvent Change Solvent Dissolved->ChangeSolvent Still No Crystals Crystals Form? Cool->Crystals Success Collect Crystals Crystals->Success Yes ScratchSeed Scratch/Seed Crystals->ScratchSeed No Concentrate Concentrate Solution Crystals->Concentrate Still No AddSolvent->Dissolved ScratchSeed->Crystals Concentrate->Cool

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of 5-Methoxypyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the transition-metal-catalyzed cyanation of a 2-halo-5-methoxypyridine, such as 2-bromo-5-methoxypyridine or 2-chloro-5-methoxypyridine. Palladium-catalyzed reactions are particularly common, offering good functional group tolerance. The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is another established method.[1][2][3][4]

Q2: My palladium-catalyzed cyanation reaction is giving a low yield. What are the potential causes?

A2: Low yields in palladium-catalyzed cyanations are often due to catalyst deactivation. Excess cyanide ions in the reaction mixture can poison the active palladium catalyst.[5] Other contributing factors can include the purity of the starting materials, the choice of ligand, solvent, base, and reaction temperature. Electron-rich aryl halides can sometimes be challenging substrates for this type of reaction.

Q3: What are the most likely byproducts in the synthesis of this compound?

A3: Common byproducts include unreacted starting material (2-halo-5-methoxypyridine), 5-methoxypyridine (from hydrodehalogenation), 5-methoxypyridine-2-carboxamide, and 5-methoxypicolinic acid (from hydrolysis of the nitrile). In some cases, demethylation of the methoxy group to form a hydroxypyridine derivative can also occur, although this is less common under standard cyanation conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Material

Question: My post-reaction analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted 2-bromo- or 2-chloro-5-methoxypyridine. How can I improve the conversion?

Answer:

  • Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst which can be more robust.

  • Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time or incrementally increasing the temperature. Monitor the reaction progress by TLC or GC/LC-MS.

  • Reagent Purity: Ensure the starting halide and cyanide source are pure and dry. Water and other impurities can interfere with the catalytic cycle.

  • Cyanide Source: The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], CuCN) can impact reactivity. Zinc cyanide is often used in palladium-catalyzed reactions as it can reduce the concentration of free cyanide, mitigating catalyst poisoning.[5]

Issue 2: Formation of 5-Methoxypyridine (Hydrodehalogenation)

Question: I have identified 5-methoxypyridine as a significant byproduct. What causes this and how can it be minimized?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom.

  • Solvent Choice: Ensure you are using a dry, aprotic solvent. Protic sources in the reaction mixture can lead to this side product.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. If using a hydride-containing base, consider switching to a non-hydridic base like a carbonate or phosphate.

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent side reactions.

Issue 3: Formation of Hydrolysis Products (Amide and Carboxylic Acid)

Question: My product is contaminated with 5-methoxypyridine-2-carboxamide and/or 5-methoxypicolinic acid. How can I prevent their formation?

Answer:

The nitrile group is susceptible to hydrolysis to the corresponding amide and then to the carboxylic acid, particularly under acidic or basic conditions, which might be encountered during the reaction or aqueous workup.[6]

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Workup Procedure: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use neutralized or buffered solutions and minimize the contact time.

  • Temperature Control: High reaction temperatures can sometimes promote hydrolysis if water is present.

Summary of Potential Byproducts and Their Formation

Byproduct NameChemical StructureLikely Cause of FormationMitigation Strategy
Unreacted Starting Material2-Halo-5-methoxypyridineIncomplete reaction, catalyst deactivation.Optimize reaction conditions (time, temp), ensure catalyst activity.
5-MethoxypyridineC₆H₇NOHydrodehalogenation of the starting material.Use anhydrous solvents, select appropriate base, inert atmosphere.
5-Methoxypyridine-2-carboxamideC₇H₈N₂O₂Partial hydrolysis of the nitrile product.Strict anhydrous conditions, neutral workup.
5-Methoxypicolinic acidC₇H₇NO₃Complete hydrolysis of the nitrile product.Strict anhydrous conditions, neutral workup.

Experimental Protocols

Palladium-Catalyzed Cyanation of 2-Chloro-5-methoxypyridine

This protocol is adapted from a general method for the cyanation of chloropyridines.

Reagents:

  • 2-Chloro-5-methoxypyridine

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon), add 2-chloro-5-methoxypyridine (1.0 eq), potassium ferrocyanide (0.5 eq), palladium acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Chloro-5-methoxypyridine - K4[Fe(CN)6] - Pd(OAc)2/Ligand - Na2CO3 - Anhydrous DMF heating Heat to 120-140°C (12-24h) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooldown Cool to RT monitoring->cooldown Upon Completion extraction Dilute & Extract cooldown->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions start 2-Halo-5-methoxypyridine (Starting Material) product This compound (Desired Product) start->product Cyanation (Pd-cat.) hydrodehalogenation 5-Methoxypyridine start->hydrodehalogenation Hydrodehalogenation amide 5-Methoxypyridine-2-carboxamide product->amide Partial Hydrolysis acid 5-Methoxypicolinic acid amide->acid Full Hydrolysis

Caption: Potential side reaction pathways in the synthesis.

References

Technical Support Center: 5-Methoxypyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a versatile heterocyclic building block used in the synthesis of a wide range of more complex molecules.[1] Its pyridine core, substituted with a methoxy and a cyano group, makes it a valuable precursor for creating compounds with potential biological activity. In drug development, it is often used as a starting material for the synthesis of kinase inhibitors and other therapeutic agents. For example, derivatives of similar pyridine structures are being investigated for their role in targeting signaling pathways implicated in cancer.

Q2: What are the most common reactions performed with this compound?

A2: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. Additionally, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I purify this compound and its reaction products?

A4: Purification is typically achieved through standard laboratory techniques. For the starting material and many of its products, flash column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of the compound being purified. Recrystallization can also be an effective purification technique for solid products.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the coupled product.

Possible Cause Suggested Solution
Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and prevent coordination. Consider using a pre-formed catalyst that is more resistant to inhibition. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may also be beneficial.
Inefficient Transmetalation: The boronic acid may not be efficiently transferring its organic group to the palladium catalyst.The choice of base is crucial. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings. Ensure the base is finely powdered and anhydrous.
Protodeborylation of Boronic Acid: The boronic acid may be decomposing before it can couple.Use anhydrous solvents and ensure the reaction is run under an inert atmosphere. Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.
Poor Solubility of Reagents: The reactants may not be fully dissolved in the solvent, leading to a slow or incomplete reaction.Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with the addition of water.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Possible Cause Suggested Solution
Catalyst Inhibition: Similar to the Suzuki reaction, the pyridine nitrogen can inhibit the palladium catalyst.Employ sterically hindered and electron-rich ligands such as Xantphos, BINAP, or RuPhos to promote the desired reaction and minimize catalyst deactivation.
Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine or may be causing decomposition of the starting material or product.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.
Side Reactions: Common side products include hydrodehalogenation of the starting material (if a halopyridine is used as the coupling partner) and homocoupling of the amine.Optimize the reaction temperature and time. Lowering the temperature can sometimes reduce the rate of side reactions. Ensure a thoroughly deoxygenated reaction environment to minimize oxidative side reactions.
Amine Volatility: If a low-boiling-point amine is used, it may evaporate from the reaction mixture.Conduct the reaction in a sealed tube or under reflux with an efficient condenser to prevent the loss of volatile reagents.
Hydrolysis of the Nitrile Group

Problem: The reaction stalls at the amide intermediate or other side products are formed.

Possible Cause Suggested Solution
Incomplete Hydrolysis to Carboxylic Acid: The intermediate picolinamide is stable and may require harsh conditions for complete hydrolysis.Use a significant excess of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) and increase the reaction temperature and time. Microwave heating can sometimes accelerate this transformation.
Decarboxylation of the Product: The resulting 5-methoxypicolinic acid can undergo decarboxylation at high temperatures, especially under acidic conditions.Monitor the reaction closely and avoid excessive heating once the carboxylic acid has formed. If decarboxylation is a significant issue, consider performing the hydrolysis under basic conditions and carefully neutralizing the reaction mixture at a low temperature during workup.
Formation of Amide as the Final Product: If the goal is the carboxylic acid, but the reaction stops at the amide.Switch to more forcing reaction conditions as described above. Alternatively, if the amide is the desired product, milder hydrolysis conditions (e.g., using a moderate concentration of acid or base at a lower temperature) should be employed.
Reduction of the Nitrile Group

Problem: Low yield of the primary amine or formation of secondary/tertiary amines.

Possible Cause Suggested Solution
Incomplete Reduction: The catalyst may be losing activity, or the reaction conditions may not be sufficient for complete conversion.Ensure the Raney Nickel is freshly prepared or properly activated. The reaction is often run under a hydrogen atmosphere; ensure adequate pressure and efficient stirring. The addition of ammonia to the reaction mixture can sometimes suppress the formation of secondary and tertiary amines.
Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.This is a common side reaction in nitrile reductions. Running the reaction in the presence of ammonia can help to minimize this by competing for reaction with the imine intermediate. Using a solvent system that discourages the side reaction, such as alcoholic ammonia, can be beneficial.
Catalyst Poisoning: The pyridine nitrogen can act as a catalyst poison for some hydrogenation catalysts.Raney Nickel is generally effective for the reduction of pyridyl nitriles. If catalyst poisoning is suspected, increasing the catalyst loading may be necessary. Ensure the starting material and solvent are free of impurities that could poison the catalyst.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridine Derivatives
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Arylboronic AcidYield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Phenylboronic acidModerate to Good
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O90124-Methoxyphenylboronic acidGood to Excellent
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1104-123,5-Dimethylphenylboronic acidGood to Excellent
PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF1008-164-Fluorophenylboronic acidGood to Excellent

Data adapted from typical conditions for 2-bromopyridine derivatives and may require optimization for this compound.[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24AnilineGood to Excellent
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-164-MethoxyanilineHigh
Pd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12n-ButylamineGood to High
Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18CyclohexylamineGood

Data adapted from typical conditions for 2-amino-5-bromo-4-methylpyridine and may require optimization for this compound.[4]

Experimental Protocols

Note: These are generalized protocols adapted from similar substrates and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Nitrile Hydrolysis to Carboxylic Acid
  • To a round-bottom flask, add this compound (1.0 equiv.) and a 6 M aqueous solution of hydrochloric acid or sodium hydroxide.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material and the intermediate amide.

  • Cool the reaction mixture to 0 °C and carefully adjust the pH to ~3-4 with a strong base (if the reaction was acidic) or a strong acid (if the reaction was basic) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Protocol 4: General Procedure for Nitrile Reduction to Primary Amine
  • To a hydrogenation flask, add a slurry of Raney Nickel (approx. 50% w/w of the starting material) in a suitable solvent (e.g., ethanol or methanol, often saturated with ammonia).

  • Add a solution of this compound in the same solvent.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of celite (Caution: Raney Nickel is pyrophoric and should be kept wet).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow cluster_analysis Crude Mixture Analysis cluster_solutions Potential Solutions start Low Reaction Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify_reagents Purify Starting Materials/Reagents check_sm->purify_reagents check_reagents->purify_reagents analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_product No Product Formation analyze_crude->no_product side_products Side Products Observed analyze_crude->side_products incomplete Incomplete Conversion analyze_crude->incomplete optimize_catalyst Optimize Catalyst/Ligand System no_product->optimize_catalyst optimize_base Screen Different Bases/Solvents side_products->optimize_base optimize_temp Adjust Temperature/Reaction Time incomplete->optimize_temp

Caption: A logical workflow for troubleshooting low-yield reactions.

G cluster_gaba GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability (Inhibitory Postsynaptic Potential) Hyperpolarization->Neuronal_Inhibition Modulator This compound Derivative (e.g., Zolpidem analogue) Modulator->GABA_A_Receptor allosterically modulates

Caption: Simplified GABA-A receptor signaling pathway.

References

Side reactions to consider with 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxypyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chemical transformation of this compound.

Hydrolysis of the Nitrile Group

Question: I am trying to hydrolyze this compound to 5-Methoxypyridine-2-carboxylic acid, but I am observing the formation of the corresponding amide as a major byproduct. How can I favor the formation of the carboxylic acid?

Answer:

Incomplete hydrolysis is a common issue when converting nitriles to carboxylic acids. The reaction proceeds through an amide intermediate, and forcing the reaction to completion requires stringent conditions.

Troubleshooting:

  • Reaction Conditions: Prolonged heating under strongly acidic or basic conditions is necessary for the complete hydrolysis of the intermediate amide.

  • Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute strong acid, such as hydrochloric acid or sulfuric acid, will yield the carboxylic acid.[1][2]

  • Base-Catalyzed Hydrolysis: While initial hydrolysis with a base like sodium hydroxide will form the carboxylate salt, a subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the carboxylic acid.[1]

Key Side Reactions and Byproducts:

  • 5-Methoxypyridine-2-carboxamide: This is the primary intermediate and main byproduct if the reaction is not carried to completion.

  • Demethylation: Under harsh acidic conditions and high temperatures, cleavage of the methyl ether can occur, leading to the formation of 5-Hydroxypyridine-2-carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 5-Methoxypyridine-2-carboxylic acid

  • Dissolve this compound in a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH to 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Question: How can I selectively synthesize 5-Methoxypyridine-2-carboxamide from this compound?

Answer:

Controlled hydrolysis under milder basic conditions can favor the formation of the amide.

Troubleshooting:

  • Reaction Conditions: Use a stoichiometric amount of base and lower reaction temperatures to stop the reaction at the amide stage.

  • Catalysis: Certain catalysts, such as manganese dioxide, can promote the selective hydration of nitriles to amides.

Experimental Protocol: Base-Catalyzed Partial Hydrolysis to 5-Methoxypyridine-2-carboxamide

  • Dissolve this compound in a suitable solvent like ethanol or a mixture of DMSO and water.

  • Add a calculated amount of a base, such as sodium hydroxide or potassium carbonate.

  • Heat the mixture at a moderate temperature (e.g., 60-80 °C).

  • Carefully monitor the reaction progress to prevent further hydrolysis to the carboxylic acid.

  • Once the starting material is consumed and the primary product is the amide, cool the reaction mixture.

  • Extract the product with a suitable organic solvent and purify by crystallization or column chromatography.

ProductReagentsConditionsTypical YieldReference
5-Methoxypyridine-2-carboxylic acid6M HCl (aq)Reflux, 4-6 h> 85%General Protocol
5-Methoxypyridine-2-carboxamideNaOH, Ethanol/H₂O60-80 °CVariableGeneral Protocol

Hydrolysis Pathway Diagram

hydrolysis_pathway Start This compound Amide 5-Methoxypyridine-2-carboxamide Start->Amide H₂O / OH⁻ (mild) or H⁺ (controlled) CarboxylicAcid 5-Methoxypyridine-2-carboxylic acid Start->CarboxylicAcid H₃O⁺ / Δ (vigorous) Amide->CarboxylicAcid H₃O⁺ / Δ or OH⁻ / Δ then H₃O⁺ Demethylated 5-Hydroxypyridine-2-carboxylic acid CarboxylicAcid->Demethylated Harsh H⁺ / High Δ

Caption: Reaction pathways for the hydrolysis of this compound.

Reduction of the Nitrile Group

Question: I am attempting to reduce the nitrile group of this compound to an aminomethyl group, but I am getting a complex mixture of products. What are the potential side reactions?

Answer:

The reduction of the nitrile can lead to several side products depending on the reducing agent and reaction conditions.

Troubleshooting and Key Side Reactions:

  • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to the reduction of the pyridine ring, especially at elevated temperatures.

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine to form secondary and tertiary amines. Using an excess of the reducing agent and maintaining a low temperature can help minimize this.

  • Hydrolysis of Imine Intermediate: If water is present during the workup of reductions with metal hydrides, the intermediate imine can be hydrolyzed to the corresponding aldehyde, 5-Methoxypyridine-2-carbaldehyde.

Experimental Protocol: Reduction to 5-Methoxymethyl-pyridin-2-ylamine

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Reducing AgentPrimary ProductPotential Side Products
LiAlH₄5-Methoxymethyl-pyridin-2-ylamineSecondary/tertiary amines, 5-Methoxypyridine-2-carbaldehyde
Catalytic Hydrogenation (e.g., Raney Nickel)5-Methoxymethyl-pyridin-2-ylamineRing reduction products under harsh conditions

Nitrile Reduction Troubleshooting Workflow

reduction_troubleshooting Start Complex product mixture in nitrile reduction CheckAgent Identify Reducing Agent Start->CheckAgent LiAlH4 LiAlH₄ CheckAgent->LiAlH4 Catalytic Catalytic Hydrogenation CheckAgent->Catalytic CheckTemp Was reaction temperature controlled? LiAlH4->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp CheckWorkup Was workup anhydrous until quench? YesTemp->CheckWorkup OverReduction Potential for over-reduction of pyridine ring NoTemp->OverReduction YesWorkup Yes CheckWorkup->YesWorkup NoWorkup No CheckWorkup->NoWorkup SecondaryAmine Check for secondary/tertiary amine formation via GC-MS or NMR YesWorkup->SecondaryAmine Aldehyde Formation of 5-Methoxypyridine-2-carbaldehyde is likely NoWorkup->Aldehyde

Caption: A logical workflow for troubleshooting side reactions in the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution on a related chloro-pyridine. Can I expect the methoxy group in this compound to act as a leaving group?

Answer:

While methoxy groups can be displaced in some nucleophilic aromatic substitution reactions, they are generally poor leaving groups compared to halides. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano group. However, direct displacement of the methoxy group would require harsh conditions and a strong nucleophile.

Potential Side Reactions:

  • Reaction at other positions: Depending on the reaction conditions and the nucleophile, addition to other positions on the pyridine ring could occur, although the positions ortho and para to the electron-withdrawing cyano group are most activated.

  • Reaction with the cyano group: Strong nucleophiles could potentially react with the nitrile functionality.

Stability and Decomposition

Question: Under what conditions is this compound unstable?

Answer:

This compound is moderately stable under standard conditions.[3] However, exposure to high temperatures or high humidity may lead to decomposition or polymerization.[4] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[4]

Disclaimer: The experimental protocols and troubleshooting guides provided are intended for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

References

How to increase the purity of 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Impurities largely depend on the synthetic route. Common pathways include the methylation of 5-hydroxypyridine-2-carbonitrile or the methoxylation of a 5-halopyridine-2-carbonitrile. Potential impurities include:

  • Unreacted Starting Materials: Such as 5-hydroxypyridine-2-carbonitrile or 5-halopyridine-2-carbonitrile.

  • Reagent-Derived Impurities: Byproducts from the methylating agent (e.g., methyl iodide, dimethyl sulfate) or the base used in the reaction.

  • Side-Reaction Products: Over-methylation at the pyridine nitrogen, or hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers might form in small quantities.

Q2: What is the expected appearance and solubility of pure this compound?

A2: Pure this compound is typically a colorless to pale yellow solid.[1] It is soluble in polar organic solvents such as ethanol, methanol, and dichloromethane.[1][2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the compound and quantifying impurities. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress and purification efficiency. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Purification

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Your crude product, after extraction and solvent removal, shows significant impurities on an HPLC or TLC analysis.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material before quenching the reaction.

  • Possible Cause 2: Inefficient Extraction.

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a suitable organic solvent will improve recovery. A brine wash of the combined organic layers can help to remove residual water and some polar impurities.

Issue 2: Difficulty with Recrystallization

The compound oils out, or the crystals are very fine and entrap impurities.

  • Possible Cause 1: Inappropriate Solvent System.

    • Solution: The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent screen with small amounts of the crude material is recommended. Common solvent systems for pyridine derivatives include ethanol/water, ethyl acetate/heptane, or toluene.

  • Possible Cause 2: Cooling Too Rapidly.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of small, impure crystals. If the solution is supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

Issue 3: Poor Separation in Column Chromatography

The compound co-elutes with impurities, or streaking is observed on the column.

  • Possible Cause 1: Incorrect Eluent Polarity.

    • Solution: The polarity of the eluent system is critical. For pyridine derivatives, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is often effective. A typical starting point could be a gradient from pure hexane to a mixture with ethyl acetate. A 1:1 mixture of dichloromethane and hexane has been used for a similar compound.

  • Possible Cause 2: Interaction with Silica Gel.

    • Solution: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal.

  • Cooling: Once crystals begin to form at room temperature, place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Pyridinecarbonitriles

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99%Simple, cost-effective, good for removing minor impurities.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography >98%Effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent.
Distillation HighGood for volatile compounds.Not suitable for high-melting solids.
Sublimation Very High (>99.5%)Can achieve very high purity for suitable compounds.Not all compounds sublime easily.

Visualizations

PurificationWorkflow Crude Crude Product Purity_Check1 Purity Assessment (TLC/HPLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Multiple Impurities Purity_Check2 Purity Assessment (TLC/HPLC) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Further Purification Needed Pure_Product Pure Product (>99%) Purity_Check2->Pure_Product Purity Goal Met TroubleshootingTree Start Low Purity Issue Method Purification Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Column Chromatography Method->Chromatography Chromatography Recryst_Problem Problem? Recrystallization->Recryst_Problem Oiling_Out Oiling Out Recryst_Problem->Oiling_Out Oiling Out Low_Yield Low Yield Recryst_Problem->Low_Yield Low Yield Solve_Oiling Change solvent system Slow cooling Oiling_Out->Solve_Oiling Solve_Yield Cool to lower temperature Minimize solvent volume Low_Yield->Solve_Yield Chrom_Problem Problem? Chromatography->Chrom_Problem Co_elution Co-elution Chrom_Problem->Co_elution Co-elution Tailing Peak Tailing Chrom_Problem->Tailing Tailing Solve_Coelution Adjust eluent polarity Try different stationary phase Co_elution->Solve_Coelution Solve_Tailing Add triethylamine to eluent Tailing->Solve_Tailing

References

Challenges in the scale-up of 5-Methoxypyridine-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 5-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and scalable synthetic route to this compound is the cyanation of a 2-halo-5-methoxypyridine precursor. The two main variations of this route are:

  • Route 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-methoxypyridine. This is a widely used method in academic and industrial settings.

  • Route 2: Cyanation of 2-Bromo-5-methoxypyridine. This route is also viable and may be preferred depending on the availability and cost of the starting material.

An alternative, though less common, route involves the methylation of 5-hydroxypyridine-2-carbonitrile.

Q2: What are the key challenges in the scale-up of the palladium-catalyzed cyanation route?

A2: Scaling up the palladium-catalyzed cyanation of 2-halo-5-methoxypyridines presents several challenges:

  • Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, leading to incomplete conversion and reduced yields.[1]

  • Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Product Purification: Removal of the palladium catalyst and inorganic salts from the final product can be challenging at a large scale.

  • Solvent Selection: The choice of solvent is critical for ensuring good solubility of reactants and facilitating the reaction while also considering safety and environmental factors for large-scale use.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: The primary byproducts depend on the synthetic route. In the palladium-catalyzed cyanation of 2-halo-5-methoxypyridines, potential byproducts include:

  • Unreacted Starting Material: Incomplete conversion can leave residual 2-halo-5-methoxypyridine.

  • Hydrolysis Products: The nitrile group can be hydrolyzed to the corresponding amide (5-methoxypyridine-2-carboxamide) or carboxylic acid (5-methoxypyridine-2-carboxylic acid), especially if water is present in the reaction mixture.

  • Homocoupling Products: Dimerization of the starting material can occur as a side reaction.

  • Ligand-Related Impurities: Byproducts from the degradation of the phosphine ligands used in the palladium catalyst.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The palladium catalyst may have been deactivated by air, moisture, or impurities.- Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality palladium catalyst and ligands.
Catalyst Poisoning: Excess cyanide ions in the reaction mixture.- Use a cyanide source with low solubility (e.g., zinc cyanide) to maintain a low concentration of free cyanide.[2]- Consider the slow addition of a soluble cyanide source.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Significant Byproducts Presence of Water: Leads to hydrolysis of the nitrile group.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.
Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature.- Optimize the molar ratio of reactants, catalyst, and ligand.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Difficult Product Isolation and Purification Residual Palladium Catalyst: Contamination of the final product with palladium.- Employ a post-reaction workup with a palladium scavenger.- Utilize filtration through celite or activated carbon to remove residual catalyst.
Incomplete Removal of Inorganic Salts: Salts from the cyanide source and base can co-precipitate with the product.- Thoroughly wash the crude product with water during workup.- Recrystallization from a suitable solvent system can effectively remove inorganic impurities.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-methoxypyridine

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-Chloro-5-methoxypyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Celite

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methoxypyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the celite pad with additional toluene.

    • Combine the filtrates and wash with deionized water multiple times to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is recommended.

Quantitative Data Summary (Illustrative):

ParameterValue
Scale10 g
Yield (after purification)80-90%
Purity (by HPLC)>99%

Visualizations

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting Low Conversion start Low or No Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_poisoning Investigate Catalyst Poisoning start->check_poisoning use_fresh_catalyst Use Fresh Catalyst/Ligand check_catalyst->use_fresh_catalyst inert_atmosphere Ensure Inert Atmosphere check_catalyst->inert_atmosphere optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time slow_addition Slow Addition of Cyanide check_poisoning->slow_addition low_solubility_cn Use Low Solubility Cyanide Source check_poisoning->low_solubility_cn

Caption: Troubleshooting workflow for low conversion issues.

Experimental Workflow for Palladium-Catalyzed Cyanation

Experimental Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand) B 2. Solvent Addition (Anhydrous DMF) A->B C 3. Reaction (Heat under N2) B->C D 4. Work-up (Filtration, Washing) C->D E 5. Purification (Chromatography/Recrystallization) D->E F Final Product: This compound E->F

Caption: Step-by-step experimental workflow.

References

Removal of impurities from 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Based on analogous pyridine derivative syntheses, potential impurities could include:

  • Positional Isomers: Isomers of the methoxy and cyano groups on the pyridine ring.

  • Hydrolyzed Products: 5-Methoxypyridine-2-carboxamide or 5-methoxypicolinic acid, resulting from the hydrolysis of the nitrile group.

  • Precursors: Unreacted starting materials from the specific synthetic pathway.

  • Byproducts from Ring Formation: In syntheses involving ring formation, byproducts such as substituted aminobenzene dicarbonitriles can sometimes be formed.

  • Over-alkylated or De-alkylated Species: Depending on the reaction conditions, impurities from multiple alkylations or loss of the methyl group from the methoxy ether may be present.

Q2: My purified this compound is a pale-yellow solid. Is this normal?

A2: Yes, it is quite common for this compound to appear as a white to light yellow crystalline solid.[1] The color can be indicative of minor impurities. If a higher purity is required for your application, further purification steps such as recrystallization or column chromatography may be necessary.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is stable under normal conditions, but should be kept away from strong oxidizing agents and moisture to prevent degradation.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

Symptom: The purity of the crude this compound, as determined by analytical methods like HPLC or NMR, is below the desired specification.

Possible Causes:

  • Incomplete reaction.

  • Formation of significant side products.

  • Inadequate work-up procedure.

Solutions:

  • Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry of reagents to drive the reaction to completion and minimize side product formation.

  • Purification by Recrystallization: This is often the first and most straightforward purification method to try for solid compounds.

  • Purification by Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a highly effective technique.

Problem 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity remains in the product even after initial purification attempts.

Possible Cause:

  • The impurity has very similar solubility properties to the desired product, making recrystallization challenging.

  • The impurity has a similar polarity to the product, leading to co-elution during column chromatography.

Solutions:

  • Recrystallization with a Different Solvent System: If a single solvent recrystallization is not effective, a two-solvent system may provide better separation.

  • Optimize Column Chromatography Conditions:

    • Solvent System: A different eluent system with varying polarity may improve separation. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can sometimes improve peak shape and resolution.

    • Gradient Elution: Employing a gradient elution from a non-polar to a more polar solvent can help resolve compounds with close retention times.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Comparison of Recrystallization Solvents

Recrystallization SolventPurity of Crude (%)Purity after Recrystallization (%)Recovery (%)
Ethanol859875
Isopropanol859780
Ethyl Acetate/Hexane859970

Note: The data presented in this table is illustrative and will vary depending on the nature and quantity of the impurities present in the crude material.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of Ethyl Acetate and Hexane)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate eluent system. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. Apply gentle pressure to the top of the column to maintain a steady flow rate.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 5-Methoxypyridine- 2-carbonitrile Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography For Complex Mixtures Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure 5-Methoxypyridine- 2-carbonitrile Analysis->PureProduct If Purity is ≥ 98%

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity Detected ImpurityType Identify Impurity Type (e.g., by NMR, MS) Start->ImpurityType SolubilityCheck Similar Solubility to Product? ImpurityType->SolubilityCheck PolarityCheck Similar Polarity to Product? ImpurityType->PolarityCheck Recrystallization Attempt Recrystallization with Different Solvent System SolubilityCheck->Recrystallization Yes Column Optimize Column Chromatography (Gradient, Additive) SolubilityCheck->Column No PolarityCheck->Recrystallization No PolarityCheck->Column Yes Success Purity Improved Recrystallization->Success Column->Success

Caption: Troubleshooting logic for persistent impurities.

References

Stability issues of 5-Methoxypyridine-2-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 5-Methoxypyridine-2-carbonitrile.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in chemical reactions.

Issue 1: Low or No Product Yield

  • Question: My reaction using this compound is resulting in a low yield or no desired product. What could be the potential causes related to the stability of the starting material?

  • Answer: Low or no product yield can be attributed to several factors related to the stability of this compound under your specific reaction conditions.

    • Degradation due to pH: The compound can be sensitive to strongly acidic or basic conditions. The cyano group is susceptible to hydrolysis, which can be accelerated at non-neutral pH. Under acidic conditions, the pyridine nitrogen can be protonated, potentially altering the reactivity of the ring.

    • Thermal Instability: High reaction temperatures can lead to the decomposition of this compound. The specific decomposition temperature is not well-documented, so it is advisable to conduct reactions at the lowest effective temperature.

    • Incompatibility with Reagents: Strong oxidizing agents are known to be incompatible with pyridine derivatives and may lead to degradation of the molecule. Similarly, strong nucleophiles might react with the pyridine ring or the cyano group.

    Troubleshooting Steps:

    • Monitor pH: Ensure the pH of your reaction mixture is within a range where this compound is stable. If the reaction requires acidic or basic conditions, consider using milder reagents or a shorter reaction time.

    • Temperature Control: Run the reaction at a lower temperature and monitor for product formation over a longer period.

    • Reagent Compatibility Check: Review all reagents in your reaction for known incompatibilities with pyridines, nitriles, or methoxyarenes.

    • Inert Atmosphere: If sensitivity to air or moisture is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing unexpected spots on my TLC or peaks in my LC-MS/GC-MS analysis. What are the likely degradation products of this compound?

  • Answer: The formation of unexpected byproducts often points to the degradation of this compound. The most probable degradation pathways involve the hydrolysis of the cyano group and cleavage of the methoxy group.

    • Hydrolysis of the Cyano Group: The nitrile functional group can be hydrolyzed to form 5-methoxypyridine-2-carboxamide and subsequently 5-methoxypyridine-2-carboxylic acid. This is a common reaction under both acidic and basic conditions.

    • Demethylation of the Methoxy Group: The methoxy group can be cleaved under certain conditions, particularly with strong acids like HBr or HI, to yield 5-hydroxypyridine-2-carbonitrile.

    • Ring Opening: Under harsh conditions, the pyridine ring itself can undergo cleavage.

    Troubleshooting and Identification Steps:

    • Analyze Byproducts: Isolate the byproducts and characterize them using techniques like NMR, MS, and IR spectroscopy to confirm their structures.

    • Reaction Monitoring: Take aliquots of your reaction at different time points and analyze them to understand when the byproducts start to form. This can help in optimizing reaction time.

    • Modify Work-up: The work-up procedure can sometimes introduce conditions that cause degradation. Ensure that the pH is controlled during extraction and that the product is not exposed to high temperatures during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it away from heat, open flames, and incompatible substances such as strong acids, strong bases, and oxidizing agents. Storage under an inert atmosphere can also be beneficial to prevent potential degradation from moisture and air.

Q2: How can I assess the stability of this compound under my specific reaction conditions?

A2: A forced degradation study is a reliable method to assess the stability of the compound. This involves subjecting a solution of this compound to your reaction conditions (e.g., specific pH, temperature, and reagents) for a set period. You can then analyze the sample at different time intervals using a suitable analytical technique like HPLC or NMR to quantify the amount of remaining starting material and identify any degradation products.

Q3: Are there any known incompatible solvents for reactions involving this compound?

A3: While this compound is soluble in many polar organic solvents, highly reactive solvents or those that can generate acidic or basic impurities should be used with caution. For example, prolonged heating in protic solvents like water or alcohols, especially in the presence of acid or base catalysts, could promote hydrolysis of the nitrile group. Always use high-purity, dry solvents when possible.

Q4: Can the methoxy group be cleaved during a reaction?

A4: Yes, the methoxy group on the pyridine ring can be cleaved under certain conditions. This is most commonly observed with strong protic acids (e.g., HBr, HI) or Lewis acids at elevated temperatures. If your reaction involves such reagents, you should be aware of the potential for demethylation to form the corresponding hydroxypyridine derivative.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Potential Cause of Formation
5-Methoxypyridine-2-carboxamideC₇H₈N₂O₂152.15Partial hydrolysis of the cyano group (acidic or basic conditions)
5-Methoxypyridine-2-carboxylic acidC₇H₇NO₃153.14Complete hydrolysis of the cyano group (acidic or basic conditions)
5-Hydroxypyridine-2-carbonitrileC₆H₄N₂O120.11Cleavage of the methoxy group (strong acidic conditions)

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability of this compound

  • Solution Preparation: Prepare a stock solution of this compound in the solvent to be used for the reaction at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Add a specific concentration of an acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.

    • Basic: Add a specific concentration of a base (e.g., 0.1 M NaOH) to an aliquot of the stock solution.

    • Thermal: Heat an aliquot of the stock solution to the desired reaction temperature.

    • Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution.

  • Incubation: Keep the stressed samples at the desired temperature for a defined period (e.g., 24, 48, 72 hours). Protect from light if photostability is also a concern.

  • Sampling: At predetermined time points, withdraw a sample from each condition.

  • Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a suitable method like HPLC to determine the percentage of the remaining this compound and to detect the formation of any degradation products.

Protocol 2: HPLC Method for Purity and Degradation Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for specific applications.

Mandatory Visualization

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_demethylation Demethylation Pathway A This compound B 5-Methoxypyridine-2-carboxamide A->B H₂O / H⁺ or OH⁻ (Partial Hydrolysis) D 5-Hydroxypyridine-2-carbonitrile A->D Strong Acid (e.g., HBr) Heat C 5-Methoxypyridine-2-carboxylic acid B->C H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Low Product Yield or Unexpected Byproducts cond1 Check Reaction Conditions start->cond1 cond2 Analyze Byproducts start->cond2 proc1 pH Control cond1->proc1 pH Issue proc2 Temperature Optimization cond1->proc2 Temp. Issue proc3 Reagent Compatibility cond1->proc3 Reagent Issue proc4 Isolate and Characterize (NMR, MS, IR) cond2->proc4 Yes end Improved Yield and Purity proc1->end proc2->end proc3->end proc5 Modify Reaction Time or Work-up proc4->proc5 proc5->end

Caption: Troubleshooting workflow for reactions with this compound.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 5-Methoxypyridine-2-carbonitrile, a key building block in pharmaceutical and agrochemical research.[1][2] The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and stability of this compound. This document details the principles, experimental protocols, and expected data for several key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overview of Analytical Techniques

The characterization of this compound (Molecular Formula: C₇H₆N₂O, Molecular Weight: 134.14 g/mol ) relies on a suite of analytical methods that provide complementary information about its structure, purity, and physicochemical properties.[3] While spectroscopic methods like NMR and FTIR are indispensable for structural elucidation, chromatographic techniques such as HPLC and GC-MS are vital for assessing purity and quantifying the compound.

A logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound is outlined below.

cluster_0 Characterization Workflow cluster_1 Analytical Methods Sample Sample Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Primary Analysis Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Confirmation NMR NMR (1H, 13C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization Data Compilation HPLC HPLC/LC-MS Purity_Assessment->HPLC GCMS GC-MS Purity_Assessment->GCMS

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei to provide information about their chemical environment, including the number of different types of protons and their proximity to one another.

  • Expected Data: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.5 - 7.7ddJ(H3-H4) ≈ 8-9, J(H3-H6) ≈ 0.5-1
H-4~7.0 - 7.2dJ(H4-H3) ≈ 8-9
H-6~8.3 - 8.5dJ(H6-H3) ≈ 0.5-1
-OCH₃~3.9 - 4.1s-

Note: The predicted chemical shifts and coupling constants are based on general principles and data from similar pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.[4]

2.1.2. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

  • Expected Data: The ¹³C NMR spectrum will show distinct peaks for each of the seven carbon atoms in this compound.

Carbon Assignment Expected Chemical Shift (ppm)
C-2 (C-CN)~130 - 135
C-3~120 - 125
C-4~110 - 115
C-5 (C-OCH₃)~160 - 165
C-6~145 - 150
-CN~115 - 120
-OCH₃~55 - 60

Note: Predicted chemical shifts are based on established ranges for similar functional groups and aromatic systems.[5]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

  • Expected Data: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (134.14 g/mol ).[3] Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃) or the nitrile group (-CN).

m/z Proposed Fragment Neutral Loss
134[C₇H₆N₂O]⁺ (Molecular Ion)-
119[C₇H₃N₂O]⁺-CH₃
105[C₆H₆N₂]⁺-CO
103[C₆H₃N₂]⁺-OCH₃
77[C₅H₃N]⁺-HCN, -OCH₃

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a GC inlet.

  • Ionization: Use a standard electron ionization (EI) source with an energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.

  • Expected Data: The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N stretch (nitrile)2220 - 2240
C=C and C=N stretch (aromatic ring)1550 - 1600
C-O-C stretch (aryl ether)1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methoxy)2850 - 2960

Note: These are typical ranges and the exact peak positions can be influenced by the molecular structure and sample state.[6]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.

  • Performance: HPLC is a versatile and robust technique for purity determination and quantification. When coupled with a UV detector, it offers excellent sensitivity for aromatic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.

  • Performance: GC-MS is highly sensitive and provides both quantitative data and structural information, making it ideal for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

Method Comparison and Selection

The choice of analytical method depends on the specific goal of the analysis. The following diagram illustrates the primary applications of each technique in the characterization of this compound.

cluster_structure Structural Information cluster_purity Purity & Quantification Compound This compound NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Weight) Compound->MS FTIR FTIR (Functional Groups) Compound->FTIR HPLC HPLC (Purity, Quantification) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS

Caption: Application of analytical methods for this compound.

Comparison Table of Analytical Methods

Technique Primary Information Advantages Limitations Alternative/Complementary Methods
¹H & ¹³C NMR Detailed molecular structure, connectivityNon-destructive, provides unambiguous structural informationRelatively low sensitivity, requires pure sample for clear spectra2D NMR techniques (COSY, HSQC) for complex structures
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, small sample amount neededIsomers may not be distinguishable, fragmentation can be complexHigh-resolution MS (HRMS) for accurate mass determination
FTIR Spectroscopy Presence of functional groupsFast, easy to use, non-destructiveProvides limited structural information, not suitable for complex mixturesRaman Spectroscopy
HPLC Purity, quantification, separation of non-volatile impuritiesHigh resolution, quantitative, versatileRequires a chromophore for UV detection, can be time-consuming to develop methodsUltra-High-Performance Liquid Chromatography (UHPLC) for faster analysis
GC-MS Purity, quantification of volatile impuritiesHigh sensitivity, provides structural information of separated componentsSample must be volatile and thermally stableHeadspace GC-MS for very volatile impurities

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. NMR and MS are essential for unambiguous structure confirmation, while FTIR provides rapid verification of functional groups. For purity assessment and quantification, HPLC is the method of choice for non-volatile impurities, while GC-MS is ideal for analyzing volatile components. By employing this suite of analytical tools, researchers can ensure the quality and integrity of this compound for its intended applications in drug discovery and development.

References

A Comparative Guide to the Analysis of 5-Methoxypyridine-2-carbonitrile: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of novel chemical entities is paramount. 5-Methoxypyridine-2-carbonitrile, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, requires robust analytical methods for its characterization and quantification.[1] This guide provides an objective comparison of two of the most powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Introduction to the Analyte: this compound

This compound is an organic compound featuring a pyridine ring substituted with a methoxy group and a carbonitrile group.[1] These functional groups dictate its chemical and physical properties, which in turn influence the choice of analytical methodology.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₆N₂O[2][3]
Molecular Weight 134.14 g/mol [2][3]
Appearance Colorless to pale yellow solid[1]
Solubility Soluble in polar organic solvents[1]

Analytical Techniques: A Head-to-Head Comparison

Both HPLC and GC-MS are staples in the analytical chemist's toolkit, yet they operate on different principles and offer distinct advantages and disadvantages for the analysis of a given compound.

  • High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally labile.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds.

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the sample matrix, the need for sensitivity, and the desired throughput.

Experimental Workflow

The general workflow for both HPLC and GC-MS analysis, from sample preparation to data interpretation, is illustrated in the diagram below.

Analytical Workflow General Analytical Workflow for HPLC and GC-MS cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Data Analysis Sample Sample Weighing and Dissolution Dilution Serial Dilution Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Injection_HPLC HPLC Injection Spiking->Injection_HPLC To HPLC Injection_GC GC Injection Spiking->Injection_GC To GC Column_HPLC Reverse-Phase C18 Column Injection_HPLC->Column_HPLC Elution_HPLC Isocratic/Gradient Elution Column_HPLC->Elution_HPLC Detection_HPLC UV-Vis Detection Elution_HPLC->Detection_HPLC Column_GC Capillary Column (e.g., HP-5ms) Injection_GC->Column_GC Program_GC Temperature Programming Column_GC->Program_GC Detection_MS Mass Spectrometry Detection Program_GC->Detection_MS Chromatogram_HPLC HPLC Chromatogram Detection_HPLC->Chromatogram_HPLC Quantification_HPLC Peak Integration & Quantification Chromatogram_HPLC->Quantification_HPLC Final_Report Final Report Quantification_HPLC->Final_Report Spectrum_MS Mass Spectrum Acquisition Detection_MS->Spectrum_MS Quantification_MS Ion Extraction & Quantification Spectrum_MS->Quantification_MS Quantification_MS->Final_Report

Caption: A generalized workflow for the analysis of this compound by HPLC and GC-MS.

Detailed Experimental Protocols

While no specific validated methods for this compound were found in the public domain, the following protocols are proposed based on the analysis of similar pyridine derivatives and general chromatographic principles.

Proposed HPLC-UV Method

This method is based on reverse-phase chromatography, which is well-suited for polar aromatic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier like 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound, likely in the range of 254-280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent like methanol. Working standards are prepared by serial dilution.

Proposed GC-MS Method

This method is suitable due to the likely thermal stability and volatility of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-200 m/z.

  • Sample Preparation: A stock solution is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. Working standards are prepared by serial dilution.

Performance Comparison: HPLC vs. GC-MS

ParameterHPLC-UVGC-MSRationale & Considerations
Selectivity Moderate to HighVery HighHPLC selectivity depends on chromatographic separation. GC-MS offers an additional dimension of selectivity through mass analysis.
Sensitivity (LOD) ~10-50 ng/mL~1-10 ng/mLGC-MS is generally more sensitive, especially in selected ion monitoring (SIM) mode.
Linearity (R²) > 0.999> 0.998Both techniques can provide excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%Both methods are capable of high precision with proper optimization and use of internal standards.
Analysis Time ~5-15 min~10-20 minHPLC can be faster with optimized isocratic methods. GC run times are dictated by the temperature program.
Sample Throughput HighModerateHPLC with an autosampler can typically handle a larger number of samples in a given timeframe.
Instrumentation Cost LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.
Solvent Consumption HighLowHPLC is a solvent-intensive technique, while GC primarily uses carrier gas.
Thermal Stability Not requiredRequiredA key advantage of HPLC is its applicability to thermally labile compounds.
Structural Information Limited (UV spectrum)High (Mass Spectrum)GC-MS provides valuable structural information through fragmentation patterns.

Expected Mass Spectrum and Fragmentation

For GC-MS analysis, the mass spectrum provides a molecular fingerprint. The expected electron ionization (EI) mass spectrum of this compound (Molecular Weight: 134.14) would likely exhibit the following key features:

  • Molecular Ion (M⁺): A peak at m/z 134, corresponding to the intact molecule with one electron removed.

  • Key Fragments:

    • Loss of a methyl group (•CH₃) from the methoxy group, resulting in a fragment at m/z 119.

    • Loss of carbon monoxide (CO) from the methoxy group, leading to a fragment at m/z 106.

    • Cleavage of the cyano group (•CN), resulting in a fragment at m/z 108.

    • Further fragmentation of the pyridine ring.

Fragmentation Plausible GC-MS Fragmentation of this compound Parent [C₇H₆N₂O]⁺ m/z = 134 Frag1 [C₆H₃N₂O]⁺ m/z = 119 Parent->Frag1 - •CH₃ Frag2 [C₆H₆N₂]⁺ m/z = 106 Parent->Frag2 - CO Frag3 [C₆H₆NO]⁺ m/z = 108 Parent->Frag3 - •CN FurtherFrags Further Fragments Frag1->FurtherFrags Frag2->FurtherFrags Frag3->FurtherFrags

Caption: A diagram illustrating potential fragmentation pathways for this compound in GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound. The optimal choice depends on the specific analytical goals:

  • For routine quality control, purity assessment, and quantification in simple matrices, HPLC-UV is often the more practical and cost-effective choice. Its high precision, robustness, and lower instrumentation cost make it ideal for high-throughput environments.

  • For trace-level detection, analysis in complex matrices, and definitive identification, GC-MS is the superior technique. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for impurity profiling, metabolite identification, and confirmatory analysis.

Ultimately, for comprehensive characterization of this compound, the use of both techniques can be complementary. HPLC can provide accurate quantification, while GC-MS can confirm the identity and elucidate the structure of the analyte and any related impurities. The development and validation of either method should be performed in accordance with established regulatory guidelines to ensure data integrity and reliability.

References

Reactivity Profile: 5-Methoxypyridine-2-carbonitrile in Comparison to Other Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reactivity of 5-Methoxypyridine-2-carbonitrile compared to other cyanopyridine isomers reveals distinct patterns in nucleophilic aromatic substitution, reduction, and hydrolysis reactions. This guide, intended for researchers, scientists, and drug development professionals, consolidates available experimental data to provide an objective comparison of performance, supported by detailed experimental protocols.

Key Findings at a Glance

The presence of the electron-donating methoxy group at the 5-position and the electron-withdrawing cyano group at the 2-position of the pyridine ring significantly influences the reactivity of this compound. In general, compared to the parent 2-, 3-, and 4-cyanopyridines, this compound exhibits reduced reactivity in nucleophilic aromatic substitution reactions. Its behavior in reduction and hydrolysis is also modulated by the electronic interplay of its substituents.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of cyanopyridines in SNAr reactions is largely governed by the position of the cyano group and the nature of other substituents on the ring. The cyano group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.

In the case of This compound , the electron-donating nature of the methoxy group at the 5-position counteracts the activating effect of the cyano group at the 2-position. This leads to a general decrease in reactivity towards nucleophiles compared to 2-cyanopyridine and 4-cyanopyridine. For instance, in reactions with thiol nucleophiles like cysteine, 2-cyanopyridines bearing electron-withdrawing groups show enhanced reactivity, while those with electron-donating groups, such as a methoxy group, exhibit reduced reaction efficiency.

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Cysteine

CompoundSubstituent at 5-positionYield (%)
2-Cyanopyridine-H(Reference)
5-Fluoro-2-cyanopyridine-F (electron-withdrawing)97
5-Bromo-2-cyanopyridine-Br (electron-withdrawing)High
5-Methoxy-2-cyanopyridine -OCH₃ (electron-donating)Reduced Efficiency

Note: Direct yield for 5-Methoxy-2-cyanopyridine was not specified but noted as having "clearly reduced reaction efficiency".

Reduction of the Cyano Group

The reduction of the cyano group in cyanopyridines typically yields the corresponding aminomethylpyridine. The reaction conditions and the position of the cyano group can influence the efficiency and selectivity of this transformation.

Table 2: Comparative Yields in Catalytic Hydrogenation to Aminomethylpyridines

CompoundProductCatalystYield (%)
2-Cyanopyridine2-(Aminomethyl)pyridinePd/C~57 (as pyridylmethylamine)
3-Cyanopyridine3-(Aminomethyl)pyridinePd/C~72 (as pyridylmethylamine)
4-Cyanopyridine4-(Aminomethyl)pyridinePd/C~93 (as pyridylmethylamine)
5-Methoxy-2-cyanopyridine 5-Methoxy-2-(aminomethyl)pyridine Data not available N/A

Note: The yields for the parent cyanopyridines can be further optimized by adjusting reaction conditions to favor the formation of either the pyridyl- or piperidylmethylamine.

Hydrolysis of the Cyano Group

The hydrolysis of the cyano group can proceed in two stages, first to the corresponding carboxamide and then to the carboxylic acid. The reaction rate is influenced by the electronic environment of the cyano group.

Kinetic studies on the hydrolysis of the parent cyanopyridines in high-temperature water show a dependence on the substituent position. The activation energies for the hydrolysis of 2-, 3-, and 4-cyanopyridine have been determined, providing a baseline for comparison. For This compound , the electron-donating methoxy group is expected to slightly decrease the rate of hydrolysis compared to the unsubstituted 2-cyanopyridine by reducing the electrophilicity of the nitrile carbon.

Table 3: Activation Energies for the Hydrolysis of Cyanopyridines

CompoundActivation Energy (kJ/mol)
2-Cyanopyridine83.7
3-Cyanopyridine74.3
4-Cyanopyridine40.3
5-Methoxy-2-cyanopyridine Data not available

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (with Amines)

A solution of the cyanopyridine (1 equivalent) and the desired amine (1.1-2 equivalents) in a suitable solvent (e.g., DMSO, DMF, or NMP) is heated at a temperature ranging from 80 to 150 °C for several hours to overnight. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Catalytic Hydrogenation of the Cyano Group

To a solution of the cyanopyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid), a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or PtO₂) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus. The reaction is stirred at room temperature or elevated temperature until the uptake of hydrogen ceases or the reaction is deemed complete by TLC or GC-MS analysis. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude aminomethylpyridine, which can be further purified if necessary.

General Procedure for Acid-Catalyzed Hydrolysis of the Cyano Group

The cyanopyridine is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution). The product, either the carboxamide or the carboxylic acid depending on the reaction time and conditions, is then isolated by filtration if it precipitates or by extraction with an appropriate organic solvent. Purification can be achieved by recrystallization or column chromatography.

Factors Influencing Reactivity

The following diagram illustrates the key electronic factors that influence the reactivity of substituted cyanopyridines in nucleophilic aromatic substitution reactions.

G cluster_0 Factors Affecting SNAr Reactivity Reactivity Overall Reactivity EWG Electron-Withdrawing Group (e.g., -CN, -NO2, -F) EWG->Reactivity Increases EDG Electron-Donating Group (e.g., -OCH3, -NH2) EDG->Reactivity Decreases Position Substituent Position (Ortho/Para vs. Meta) Position->Reactivity Ortho/Para > Meta (for EWGs)

Caption: Factors influencing the reactivity of cyanopyridines in SNAr reactions.

Experimental Workflow for Comparative Analysis

The logical workflow for a comparative reactivity study is outlined below.

G cluster_workflow Comparative Reactivity Workflow start Select Cyanopyridines (e.g., 5-Methoxy-2-CN, 2-CN, 4-CN) reaction_type Choose Reaction Type (SNAr, Reduction, Hydrolysis) start->reaction_type snar SNAr Reaction reaction_type->snar SNAr reduction Reduction reaction_type->reduction Reduction hydrolysis Hydrolysis reaction_type->hydrolysis Hydrolysis analysis Analyze Products & Yields (TLC, LC-MS, NMR) snar->analysis reduction->analysis hydrolysis->analysis comparison Compare Reactivity (Yields, Rates) analysis->comparison

Caption: Workflow for comparing the reactivity of different cyanopyridines.

Navigating the Structure-Activity Landscape of Methoxypyridine Carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anticancer therapeutics, the pyridine scaffold remains a cornerstone for medicinal chemists. Its ability to engage in hydrogen bonding and π-π stacking interactions has led to its incorporation into numerous clinically successful drugs. When combined with a carbonitrile group, a versatile functional group known to act as a hydrogen bond acceptor and a bioisostere for other functionalities, and a methoxy group, which can modulate metabolic stability and receptor affinity, the resulting methoxypyridine carbonitrile core presents a promising framework for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-methoxypyridine-3-carbonitrile derivatives, structural isomers of the 5-methoxy-2-carbonitrile scaffold, highlighting key structural modifications that influence their cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of synthesized 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives was evaluated against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231). The results, summarized in the table below, reveal significant variations in potency based on the nature and position of substituents on the 4-aryl ring.

CompoundAr SubstituentIC50 (µM) vs. HepG2IC50 (µM) vs. DU145IC50 (µM) vs. MBA-MB-231
5a Phenyl> 50> 50> 50
5b 4-Methylphenyl28.335.641.2
5c 4-Methoxyphenyl15.822.429.7
5d 4-Chlorophenyl2.5 4.8 6.1
5e 2-Methoxyphenyl21.928.333.5
5f 3,4-Dimethoxyphenyl12.418.924.3
5g 3-Bromo-4-hydroxyphenyl1.8 3.2 4.5
5h 4-Nitrophenyl4.2 7.9 9.8
5i 3-Bromo-4-methoxyphenyl3.1 5.5 7.2

Data extracted from Al-Tel, T. H., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(9), 2843.[1]

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these 2-methoxypyridine-3-carbonitrile derivatives[1]:

  • Impact of Phenyl Substitution: The unsubstituted phenyl derivative (5a ) was inactive, indicating that substitution on the 4-aryl ring is crucial for cytotoxic activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: Simple electron-donating groups like methyl (5b ) and methoxy (5c , 5e , 5f ) conferred moderate activity. However, the introduction of strong electron-withdrawing groups, such as chloro (5d ), nitro (5h ), and bromo (5g , 5i ), led to a significant enhancement in potency.

  • Positional Effects: The position of the substituent on the phenyl ring influenced activity. For instance, the 4-chloro derivative (5d ) was more potent than derivatives with methoxy groups at various positions.

  • Halogen and Hydroxyl Synergy: The most potent compound in the series was 5g , which features a bromine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. This suggests a synergistic effect of these two functional groups in enhancing anticancer activity.

The following diagram illustrates the logical flow of the structure-activity relationship observations.

SAR_Logic A Core Scaffold: 2-Methoxypyridine-3-carbonitrile B Unsubstituted Phenyl (5a) (Inactive) A->B C Substituted Phenyl (Activity Observed) A->C D Electron-Donating Groups (e.g., -CH3, -OCH3) (Moderate Activity) C->D E Electron-Withdrawing Groups (e.g., -Cl, -NO2, -Br) (Enhanced Activity) C->E F Halogen Substitution (e.g., 4-Cl in 5d) (High Potency) E->F G Combined Halogen and Hydroxyl (e.g., 3-Br, 4-OH in 5g) (Highest Potency) E->G

Caption: Logical flow of the structure-activity relationship for the 2-methoxypyridine-3-carbonitrile series.

Experimental Protocols

General Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving the condensation of chalcone-like precursors with malononitrile. A representative synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials A Substituted Benzaldehyde C Chalcone Intermediate (4a-i) A->C B 3-Acetyl-2,5-dichlorothiophene B->C E Target Compound (5a-i) 2-Methoxypyridine-3-carbonitrile Derivative C->E D Malononitrile D->E

Caption: General synthetic workflow for the preparation of the target pyridine derivatives.

A mixture of an appropriate substituted benzaldehyde (1 mmol) and 3-acetyl-2,5-dichlorothiophene (1 mmol) in ethanol (20 mL) was treated with aqueous sodium hydroxide (40%, 5 mL). The reaction mixture was stirred at room temperature for 2-3 hours. The resulting precipitate (chalcone intermediate) was filtered, washed with water, dried, and recrystallized from ethanol.

To a solution of the chalcone intermediate (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), a catalytic amount of piperidine was added. The mixture was refluxed for 6-8 hours. After cooling, the solid product was collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the final 2-methoxypyridine-3-carbonitrile derivative.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HepG2, DU145, and MBA-MB-231) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.[1]

This guide provides a foundational understanding of the SAR of a class of methoxypyridine carbonitrile derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers and scientists in the field of drug discovery and development, aiding in the rational design of more potent and selective anticancer agents based on this privileged scaffold. Further exploration of substitutions at other positions of the pyridine and thiophene rings could lead to the discovery of compounds with improved pharmacological profiles.

References

Spectroscopic Comparison of 5-Methoxypyridine-2-carbonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 5-Methoxypyridine-2-carbonitrile and its positional isomers, offering key data to aid in their identification and differentiation.

This document summarizes the available spectroscopic data for this compound and its isomers where the methoxy group is located at the 3, 4, and 6 positions of the pyridine ring. The comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers working with these compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for the isomers of methoxypyridine-2-carbonitrile. Variations in the position of the methoxy group lead to distinct shifts in the spectral data, providing a reliable basis for differentiation.

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)FTIR (cm⁻¹)Mass Spectrum (m/z)
This compound Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.[M]+: 134.05
3-Methoxypyridine-2-carbonitrile Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.[M]+: 134.05
4-Methoxypyridine-2-carbonitrile Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.[M]+: 134.05
6-Methoxypyridine-2-carbonitrile 4.01 (s, 3H, OCH₃), 7.08 (d, 1H), 7.42 (d, 1H), 7.85 (t, 1H)54.1 (OCH₃), 112.9 (C3), 117.2 (CN), 120.5 (C5), 140.2 (C4), 145.8 (C6), 163.7 (C2)~2220 (C≡N stretch), ~1600, ~1480 (aromatic C=C stretch), ~1250 (Ar-O-CH₃ stretch)[M]+: 134, fragments at 119, 105, 91, 78

Note: The data for 6-Methoxypyridine-2-carbonitrile is based on typical values and data from similar structures. Precise experimental data was not available in the searched literature for all isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. The molecular ion peak ([M]⁺) and characteristic fragment ions are then identified.

Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the isomers and a conceptual workflow for their spectroscopic analysis.

Isomer_Structures cluster_pyridine Pyridine-2-carbonitrile Core cluster_isomers Positional Isomers Pyridine C₅H₄N-CN Isomer5 5-Methoxy Pyridine->Isomer5 -OCH₃ at C5 Isomer3 3-Methoxy Pyridine->Isomer3 -OCH₃ at C3 Isomer4 4-Methoxy Pyridine->Isomer4 -OCH₃ at C4 Isomer6 6-Methoxy Pyridine->Isomer6 -OCH₃ at C6 Spectroscopic_Workflow Compound Isomeric Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data FTIR->Data MS->Data Structure Structure Elucidation & Isomer Differentiation Data->Structure

Validation of a New Synthetic Route for 5-Methoxypyridine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methoxypyridine-2-carbonitrile is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds.[1][2] The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides a comparative analysis of an established synthetic method, the nucleophilic aromatic substitution (SNAr) of 5-bromopyridine-2-carbonitrile, and a novel approach utilizing a palladium-catalyzed cyanation of 2-bromo-5-methoxypyridine. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The two routes are compared based on key performance indicators such as reaction yield, time, temperature, and the nature of reagents and catalysts employed. The data presented below is a representative summary based on established chemical principles and data from analogous reactions in the literature.[3][4][5][6][7][8]

ParameterEstablished Route: Nucleophilic Aromatic Substitution (SNAr)New Synthetic Route: Palladium-Catalyzed Cyanation
Starting Material 5-Bromopyridine-2-carbonitrile2-Bromo-5-methoxypyridine
Key Reagents Sodium methoxide, MethanolZinc cyanide, Palladium catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., dppf)
Typical Yield 70-85%80-95%
Reaction Time 4-8 hours2-6 hours
Reaction Temperature 60-80 °C80-120 °C
Purity (post-workup) High, requires crystallizationHigh, may require column chromatography
Scalability Good, established for large-scale productionGood, though catalyst cost can be a factor
Functional Group Tolerance Limited by the strongly basic conditionsBroader, milder conditions tolerate more functional groups
Safety Considerations Use of metallic sodium or sodium methoxide requires cautionUse of a cyanide source (e.g., zinc cyanide) requires stringent safety protocols

Experimental Protocols

Established Route: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of a halide from an electron-deficient pyridine ring by a nucleophile, in this case, a methoxide ion.

Protocol:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL per gram of starting material), add 5-bromopyridine-2-carbonitrile (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

New Synthetic Route: Palladium-Catalyzed Cyanation

This modern approach utilizes a palladium catalyst to couple a cyanide source with an aryl halide, offering a potentially more efficient and versatile synthesis.

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-methoxypyridine (1.0 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a suitable ligand if required.

  • Add a dry, degassed solvent such as dimethylformamide (DMF) or dioxane.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Workflow and a Potential Application

To further clarify the process and potential relevance of this compound, the following diagrams illustrate the experimental workflow for the validation of the new synthetic route and a hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor.

G Experimental Workflow for New Route Validation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Validation A Starting Material (2-Bromo-5-methoxypyridine) B Pd-Catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C) A->B Reaction C Crude Product B->C Work-up D Column Chromatography C->D E Pure this compound D->E F Characterization (NMR, MS, IR) E->F G Purity Assessment (HPLC, Elemental Analysis) E->G H Comparison with Established Route G->H

Caption: Workflow for the synthesis and validation of the new route.

G Hypothetical Kinase Inhibition Pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway Signaling Cascade A This compound B Further Elaboration (e.g., Amidine formation) A->B C Novel Kinase Inhibitor B->C F Kinase B C->F Inhibition D Growth Factor Receptor E Kinase A D->E E->F G Transcription Factor F->G H Gene Expression (Proliferation, Survival) G->H

Caption: Potential role as a kinase inhibitor intermediate.

Conclusion

Both the established SNAr route and the new palladium-catalyzed cyanation route offer viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including scale, cost, available equipment, and the need for functional group tolerance. The palladium-catalyzed route represents a more modern approach that can offer higher yields and milder conditions, making it an attractive option for many applications in drug discovery and development. This guide provides the necessary information for an informed decision on the most appropriate synthetic strategy.

References

A Comparative Analysis of Methoxypyridine Carbonitrile Isomers: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the biological effects of various methoxypyridine carbonitrile isomers, a class of heterocyclic compounds with significant interest in medicinal chemistry. While direct comparative studies on the positional isomers are limited in publicly available literature, this document synthesizes existing data on their derivatives to provide insights into their potential as anticancer agents. The primary focus is on their cytotoxic effects against various cancer cell lines and the signaling pathways they modulate.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of methoxypyridine carbonitrile derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the substitution pattern on the pyridine ring and the specific cancer cell line. The following table summarizes the IC50 values for several methoxypyridine carbonitrile derivatives, providing a glimpse into their structure-activity relationships.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Substituted-3-Cyanopyridines Benzohydrazide derivative 9aMCF-7 (Breast)2.045-FU7.06[1][2]
Benzohydrazide derivative 9aHCT-116 (Colon)7.125-FU12.19[1]
Compound 7cSK-OV-3 (Ovarian)5.125-FU32.19[1][2]
Cyanopyridine Derivatives Compound 4cHepG2 (Liver)8.025-FU9.42[3]
Compound 4dHepG2 (Liver)6.955-FU9.42[3]
Compound 4cHCT-116 (Colon)7.155-FU8.01[3]
Compound 7hMCF-7 (Breast)1.89Doxorubicin-
Compound 8fMCF-7 (Breast)1.69Doxorubicin-
Pyrido[2,3-d]pyrimidine Derivatives Compound 4MCF-7 (Breast)0.57Staurosporine6.76[4]
Compound 11MCF-7 (Breast)1.31Staurosporine6.76[4]
Compound 4HepG2 (Liver)1.13Staurosporine5.07[4]
Compound 11HepG2 (Liver)0.99Staurosporine5.07[4]
Pyridine-Based PIM-1 Inhibitors Compound 12MCF-7 (Breast)0.5Doxorubicin2.14[5]
Compound 12HepG2 (Liver)5.27Doxorubicin2.48[5]

Note: The data presented is compiled from different studies and the experimental conditions may vary. Direct comparison of IC50 values across different studies should be made with caution. "5-FU" refers to 5-Fluorouracil, a commonly used chemotherapy drug.

Experimental Protocols

The evaluation of the anticancer activity of methoxypyridine carbonitrile isomers and their derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Cancer cells are seeded in 96-well plates and incubated. B 2. Compound Treatment Cells are treated with various concentrations of the test compounds. A->B C 3. MTT Addition MTT reagent is added to each well and incubated. B->C D 4. Formazan Solubilization DMSO or another solvent is added to dissolve the formazan crystals. C->D E 5. Absorbance Measurement The absorbance is read on a microplate reader. D->E F 6. Data Analysis IC50 values are calculated from the absorbance data. E->F

MTT Assay for determining cell viability.

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the methoxypyridine carbonitrile isomers. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer Targeted by Pyridine Derivatives

Several studies suggest that pyridine-based compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. While the specific pathways affected by each methoxypyridine carbonitrile isomer are not fully elucidated, related compounds have been shown to target pathways such as the PI3K/AKT/mTOR and Pim-1 kinase pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.

PI3K_AKT_mTOR_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation MPC_isomer Methoxypyridine Carbonitrile Isomer MPC_isomer->PI3K MPC_isomer->AKT

Inhibition of the PI3K/AKT/mTOR pathway.

Some pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and AKT, leading to the suppression of downstream signaling and ultimately inducing apoptosis and inhibiting cancer cell proliferation.

Pim-1 Kinase Signaling

Pim-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. It is overexpressed in various cancers, and its inhibition is a promising strategy for cancer treatment.

Pim1_Pathway cluster_pim1 Pim-1 Kinase Signaling in Cancer Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Progression Pim1->CellCycle Promotion Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition MPC_isomer Methoxypyridine Carbonitrile Isomer MPC_isomer->Pim1

References

Benchmarking 5-Methoxypyridine-2-carbonitrile: A Comparative Guide to its Performance in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient synthesis of novel compounds. This guide presents a comprehensive performance benchmark of 5-Methoxypyridine-2-carbonitrile, a versatile heterocyclic nitrile, in key palladium-catalyzed cross-coupling reactions. By providing a comparative analysis against structurally similar pyridine derivatives, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

This compound is a valuable intermediate, prized for its unique electronic properties imparted by the methoxy and cyano groups.[1] The electron-donating nature of the methoxy group at the 5-position can significantly influence the reactivity of the pyridine ring in various transformations. This guide focuses on its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electronic nature of the substituents on the pyridine ring can impact the reaction's efficiency. Generally, electron-donating groups on the organoboron partner enhance the rate of transmetalation, a critical step in the catalytic cycle. Conversely, electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition step.

To illustrate the performance of this compound, we present a comparative dataset for the Suzuki-Miyaura coupling of various 5-substituted-2-bromopyridines with phenylboronic acid. While a direct coupling of the nitrile itself is less common as the primary reaction site in this context, the reactivity of the pyridine ring is indicative of its behavior in more complex synthetic sequences where it might be a pre-installed moiety.

Entry5-SubstituentProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-OCH₃5-Methoxy-2-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2-Cl5-Chloro-2-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001278
3-CF₃5-(Trifluoromethyl)-2-phenylpyridinePd(dppf)Cl₂Cs₂CO₃Dioxane1001872
4-H2-PhenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The efficiency of this reaction is highly dependent on the ligand, base, and substrate electronics. The electron-donating methoxy group in this compound can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a comparison of the Buchwald-Hartwig amination of 2-bromo-5-substituted pyridines with aniline, demonstrating the impact of the 5-substituent on the reaction outcome.

Entry5-SubstituentProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-OCH₃N-Phenyl-5-methoxypyridin-2-aminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101691
2-ClN-Phenyl-5-chloropyridin-2-aminePd₂(dba)₃ / BINAPNaOtBuToluene1002085
3-CF₃N-Phenyl-5-(trifluoromethyl)pyridin-2-aminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002475
4-HN-Phenylpyridin-2-aminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101695

Note: This table provides representative data for comparative analysis. The choice of ligand and base is critical and often substrate-dependent.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons. This reaction is invaluable for the introduction of alkyne moieties into aromatic systems. The electronic properties of the pyridine ring play a crucial role in the efficiency of this transformation.

A comparative overview of the Sonogashira coupling of 2-bromo-5-substituted pyridines with phenylacetylene is presented below.

Entry5-SubstituentProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-OCH₃5-Methoxy-2-(phenylethynyl)pyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65888
2-Cl5-Chloro-2-(phenylethynyl)pyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651082
3-CF₃2-(Phenylethynyl)-5-(trifluoromethyl)pyridinePd(PPh₃)₄ / CuIi-Pr₂NHDMF801270
4-H2-(Phenylethynyl)pyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65894

Note: The data is compiled for illustrative purposes. Copper-free conditions are also widely used and may offer advantages for certain substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 5-Substituted-2-Bromopyridine with Phenylboronic Acid

Materials:

  • 5-Substituted-2-bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-substituted-2-bromopyridine, phenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation Base, R-B(OR)2 pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

References

In Silico and Docking Studies of Pyridine and Pyrimidine-5-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico and docking studies performed on pyridine and pyrimidine-5-carbonitrile derivatives, a class of compounds showing significant promise in medicinal chemistry. While the primary focus is on derivatives of the broader pyridine and pyrimidine-5-carbonitrile scaffold due to the availability of public data, specific mentions of 5-Methoxypyridine-2-carbonitrile are included where information is available. The data presented here is collated from various studies to offer a comprehensive overview of their potential as inhibitors of key biological targets in cancer therapy.

Comparative In Silico Performance

The following table summarizes the quantitative data from docking studies of various pyrimidine-5-carbonitrile derivatives against several cancer-related protein targets. These studies utilize molecular docking to predict the binding affinity and interaction modes of the compounds with their respective targets.

Compound ClassSpecific Derivative(s)Target ProteinDocking Score (kcal/mol) / IC50 (µM)Key Interactions / Remarks
Pyrimidine-5-carbonitrileCompounds 11e and 12b VEGFR-2IC50 = 0.61 µM and 0.53 µM, respectively[1]These compounds showed potent inhibitory activity against VEGFR-2, comparable to the standard drug sorafenib.[1]
Pyrimidine-5-carbonitrileCompounds 9d, 11e, 12b, 12d HCT-116 and MCF-7 cell linesIC50 values ranging from 1.14 to 10.33 µM[1]Exhibited significant cytotoxic activities against colon and breast cancer cell lines.[1]
Pyrimidine-5-carbonitrileCompounds 4e and 4f EGFRWT/COX-2IC50 = 1.66 µM and 1.83 µM (against Colo 205)[2]Designed as dual inhibitors, showing high potency against colon cancer cell lines.[2]
Morpholinopyrimidine-5-carbonitrileCompounds 12b and 12d PI3K/mTORIC50 (PI3Kα): 0.17 µM (12b), 1.27 µM (12d); IC50 (mTOR): 0.83 µM (12b), 2.85 µM (12d)[3]Demonstrated dual inhibitory activity against PI3K and mTOR, key proteins in cancer cell growth and survival.[3]
This compoundVarious DerivativesMETTL3Biological activity confirmed, specific docking scores not publicly detailed.[4][5]Mentioned in patents as potential inhibitors of METTL3, an RNA methyltransferase implicated in cancer.[4][5]

Experimental Protocols

The methodologies outlined below are representative of the in silico and docking studies cited in this guide.

Molecular Docking of Pyrimidine-5-carbonitrile Derivatives against VEGFR-2
  • Software: The molecular docking studies for pyrimidine-5-carbonitrile derivatives targeting VEGFR-2 were performed to predict their binding patterns.[1]

  • Protein Preparation: The crystal structure of the target protein, VEGFR-2, was obtained from the Protein Data Bank (PDB ID: 1YWN).[1]

  • Ligand Preparation: The 3D structures of the synthesized compounds were built and optimized.

  • Docking Protocol: The docking protocol was validated by re-docking the co-crystallized ligand into the active site of the protein. The synthesized compounds were then docked into the prepared grid of the VEGFR-2 active site. The binding interactions and docking scores were analyzed to identify the most promising candidates.[1]

  • Post-Docking Analysis: The stability of the most potent compound within the active site was further confirmed through molecular dynamic simulations for 100 ns.[1]

In Silico ADME Profile Studies

For some of the pyrimidine-5-carbonitrile derivatives, in silico studies were conducted to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies suggested strong GIT absorption, no BBB permeability, and good oral bioavailability for the promising therapeutic candidates.

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate a typical workflow for in silico drug discovery and a simplified signaling pathway relevant to the targets of these compounds.

experimental_workflow cluster_0 Computational Design cluster_1 Experimental Validation start Identify Biological Target (e.g., VEGFR-2, EGFR, METTL3) library Design & Build Virtual Library of This compound Derivatives start->library docking Molecular Docking Simulation library->docking analysis Analyze Binding Affinity & Interactions docking->analysis adme In Silico ADME/Tox Prediction analysis->adme synthesis Chemical Synthesis of Lead Compounds adme->synthesis Select Promising Candidates invitro In Vitro Biological Assays (e.g., IC50 determination) synthesis->invitro invivo In Vivo Studies (Animal Models) invitro->invivo

Caption: A generalized workflow for the in silico design and experimental validation of novel drug candidates.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: A simplified diagram of signaling pathways targeted by pyrimidine-5-carbonitrile derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Methoxypyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Information

5-Methoxypyridine-2-carbonitrile is classified as a hazardous substance. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate PPE is mandatory for all handling and disposal procedures.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may offer short-term protection but are not recommended for prolonged handling of pyridines.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[2][3]To avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.

1. Waste Segregation and Collection:

  • All waste containing this compound must be collected separately. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the chemical.

    • Contaminated materials (e.g., pipette tips, absorbent pads, gloves).

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), and bases.[1]

  • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

2. Containerization and Labeling:

  • Use a compatible container, such as a glass or high-density polyethylene bottle, with a secure, airtight lid.[2]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container away from sources of ignition, heat, and direct sunlight.[1]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • High-temperature incineration is a common and effective method for the disposal of pyridine and nitrile compounds.[4]

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team immediately.

Disposal Workflow

DisposalWorkflow start Waste Generation (this compound) segregate Segregate as Hazardous Waste start->segregate container Use Designated, Labeled, and Sealed Container segregate->container incompatible Avoid Incompatibles: - Strong Oxidizers - Strong Acids - Strong Bases container->incompatible storage Store in Secure, Ventilated Area container->storage spill Spill Occurs storage->spill disposal Arrange for Professional Disposal (e.g., Incineration) storage->disposal small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large collect_spill Collect and Containerize as Hazardous Waste small_spill->collect_spill large_spill->disposal collect_spill->storage end Disposal Complete disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for 5-Methoxypyridine-2-carbonitrile

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of this compound

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational conduct and proper disposal, forming a foundational resource for laboratory safety and chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. Based on the hazards associated with pyridine and nitrile compounds, the following PPE is required.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1][2]Provides robust chemical resistance against pyridine derivatives and various chemicals.[1][2][3][4][5] Nitrile gloves are made from a synthetic rubber that offers excellent resistance to punctures and tears.[3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[2]Protects against splashes and potential vapors that can cause serious eye irritation.[2][6]
Skin and Body Protection A chemical-resistant lab coat is required. For situations with a higher risk of exposure, flame-retardant and antistatic protective clothing is recommended.[2]Protects against skin contact, which can be harmful.[2][6] Given that related compounds can be flammable, flame-retardant properties are an important precaution.[6][7]
Respiratory Protection All handling should occur in a certified chemical fume hood or a well-ventilated area.[1][2][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine and its derivatives can emit harmful fumes that may cause respiratory irritation, headaches, and dizziness upon inhalation.[1][2][7]
Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is crucial for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of fumes.[1][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][8] Do not ingest or inhale the substance.[6][8]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[6] Use non-sparking tools and take precautionary measures against static discharge.[6][8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly after handling the chemical and before breaks.[6]

Storage:

  • Container: Store in a tightly sealed container to prevent the absorption of moisture and evaporation.[1][9]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[1][9]

  • Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][10]

Disposal Plan

The disposal of this compound and its contaminated waste must be managed as hazardous chemical waste through an official Environmental Health and Safety (EHS) program.[11]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Use a designated and compatible container, preferably plastic to avoid breakage, for collecting waste.[11]

    • The container must be in good condition, with a secure, tight-fitting lid.[11]

    • Never mix this compound waste with other incompatible waste streams.[11]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this chemical in the regular trash or down the sewer system.[11]

Decontamination of Empty Containers:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11]

  • After proper decontamination, any labels on the container should be defaced or removed before it is discarded as regular trash.[11]

Experimental Workflow and Safety Logic

The following diagrams illustrate the necessary workflow for handling this chemical and the logical relationships for ensuring safety.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Chemical Weigh/Measure Chemical Prepare Fume Hood->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of PPE Dispose of PPE Decontaminate Glassware->Dispose of PPE Clean Work Area Clean Work Area Dispose of PPE->Clean Work Area

Caption: A flowchart outlining the procedural steps for safely handling this compound.

Hierarchy of Safety Controls cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Fume Hood Fume Hood Ventilation Ventilation SOPs Standard Operating Procedures Training Training Gloves Gloves Goggles Goggles Lab Coat Lab Coat

Caption: A diagram illustrating the hierarchy of controls for mitigating risks associated with chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.